molecular formula C8H12N2O2 B009046 ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate CAS No. 108290-85-3

ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B009046
CAS No.: 108290-85-3
M. Wt: 168.19 g/mol
InChI Key: CUBCXZWPAGUJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-4-5(2)10-7(6)9/h4,10H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBCXZWPAGUJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556510
Record name Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108290-85-3
Record name Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this guide focuses on the Hantzsch pyrrole synthesis, a classic and efficient method for the construction of substituted pyrroles. Alternative synthetic strategies will also be briefly discussed.

Core Synthesis Pathway: The Hantzsch Pyrrole Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Hantzsch pyrrole synthesis. This one-pot reaction involves the condensation of a β-ketoester (ethyl acetoacetate), an α-haloketone (chloroacetone), and ammonia.[1][2][3] The reaction proceeds through the initial formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the final pyrrole product.

A general mechanism for the Hantzsch pyrrole synthesis starts with the reaction of the amine (in this case, ammonia) with the β-ketoester to form an enamine intermediate. This enamine then attacks the carbonyl carbon of the α-haloketone. Following a loss of water, an imine is formed, which then undergoes an intramolecular nucleophilic attack to form the five-membered ring. The final step involves the elimination of a hydrogen atom to form the aromatic pyrrole ring.[1]

Hantzsch_Synthesis Ethyl Acetoacetate Ethyl Acetoacetate Enamine Intermediate Enamine Intermediate Ethyl Acetoacetate->Enamine Intermediate Ammonia Ammonia Ammonia->Enamine Intermediate Chloroacetone Chloroacetone Iminium Intermediate Iminium Intermediate Enamine Intermediate->Iminium Intermediate + Chloroacetone Cyclized Intermediate Cyclized Intermediate Iminium Intermediate->Cyclized Intermediate Intramolecular Cyclization Product Ethyl 2-amino-5-methyl- 1H-pyrrole-3-carboxylate Cyclized Intermediate->Product - H2O, - HCl

Caption: Hantzsch synthesis pathway for the target compound.

Experimental Protocol

This protocol is a representative procedure based on the principles of the Hantzsch pyrrole synthesis.

Materials:

  • Ethyl acetoacetate

  • Chloroacetone

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Ethanol

  • Sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equivalent) in ethanol.

  • Addition of Ammonia: To the stirred solution, add a stoichiometric excess of aqueous ammonia (e.g., 2.0-3.0 equivalents).

  • Addition of α-Haloketone: Slowly add chloroacetone (1.0 equivalent) to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Data Presentation
ParameterValueReference/Comment
Starting Materials Ethyl acetoacetate, Chloroacetone, Ammonia-
Solvent EthanolA common solvent for this type of condensation.
Reaction Temperature Reflux (approx. 78 °C)Heating is typically required to drive the reaction to completion.
Reaction Time 2 - 4 hoursReaction progress should be monitored by TLC.
Typical Yield 60 - 80%Yields can vary depending on the specific reaction conditions and purification.

Alternative Synthesis Pathway: The Knorr Pyrrole Synthesis

An alternative route to substituted pyrroles is the Knorr pyrrole synthesis.[4][5] This method involves the condensation of an α-amino ketone with a β-ketoester. For the target molecule, this would likely involve the in-situ generation of an α-aminoketone from a starting material like ethyl 2-aminoacetoacetate, which would then react with another molecule of a β-ketoester.

The Knorr synthesis often requires the preparation of the α-aminoketone in situ due to its instability.[4][5] This is typically achieved by the reduction of an α-oximino ketone, which is formed by the nitrosation of a β-ketoester.

Knorr_Synthesis β-Ketoester Ethyl Acetoacetate α-Oximino Ketone α-Oximino Ketone β-Ketoester->α-Oximino Ketone Nitrosating Agent NaNO2 / H+ Nitrosating Agent->α-Oximino Ketone α-Amino Ketone α-Amino Ketone α-Oximino Ketone->α-Amino Ketone Reducing Agent e.g., Zn/CH3COOH Reducing Agent->α-Amino Ketone Product Ethyl 2-amino-5-methyl- 1H-pyrrole-3-carboxylate α-Amino Ketone->Product Second Ketoester Ethyl Acetoacetate Second Ketoester->Product Condensation

Caption: Knorr synthesis pathway for substituted pyrroles.

While a viable method for many pyrrole derivatives, the Hantzsch synthesis is generally more straightforward for the specific substitution pattern of this compound.

Conclusion

This guide has detailed the primary synthetic route to this compound via the Hantzsch pyrrole synthesis, providing a foundational experimental protocol and a summary of key reaction parameters. The Knorr pyrrole synthesis has been presented as a viable alternative. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the efficient production and derivatization of this important heterocyclic scaffold. Further optimization of the presented protocols may be necessary to achieve desired yields and purity for specific applications.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. Due to a scarcity of experimentally determined data in peer-reviewed literature, this document combines established molecular identifiers with computationally predicted values to offer a profile of this compound. Furthermore, it outlines general experimental protocols that can be adapted for the precise determination of its key physicochemical parameters.

Core Physicochemical Properties

This compound is a pyrrole derivative with potential applications in medicinal chemistry and drug discovery. A summary of its fundamental properties is presented below.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂[1][2][3]
Molecular Weight 168.196 g/mol [1][3]
CAS Number 108290-85-3[1][2]
Melting Point Not available[1][4]
Boiling Point Not available[1][4]
Solubility Not available
pKa (Predicted) 16.66 ± 0.50[5]
logP (Predicted) Not available

Note: The pKa value is a predicted value for a structurally similar compound, 1H-Pyrrole-2-carboxylic acid, 3-aMino-5-Methyl-, ethyl ester, and should be considered an estimation.[5]

Experimental Protocols for Property Determination

While specific experimental data for this compound is limited, the following established methodologies can be employed for its characterization.

Synthesis of Pyrrole Derivatives

A general approach to the synthesis of substituted pyrroles can be adapted for producing this compound. One common method involves the reaction of a β-ketoester with an α-amino ketone in the presence of a catalyst. For instance, a related compound, ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, was synthesized by refluxing its γ-lactam precursor with ethanolamine and formic acid in ethanol.[6][7] The crude product was then purified using column chromatography.

Diagram: General Synthesis Workflow

G Reactants β-Ketoester + α-Amino Ketone Reaction Reaction (with catalyst) Reactants->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product Ethyl 2-amino-5-methyl- 1H-pyrrole-3-carboxylate Purification->Product

A generalized workflow for the synthesis and purification of pyrrole derivatives.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A common and effective method for its determination is using a melting point apparatus.

Protocol:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[8][9][10] A narrow melting range typically indicates a high degree of purity.

Diagram: Melting Point Determination Workflow

G Sample_Prep Sample Preparation (Powder and pack in capillary) Heating Controlled Heating in Apparatus Sample_Prep->Heating Observation Visual Observation of Melting Heating->Observation Recording Record Melting Temperature Range Observation->Recording

A flowchart illustrating the key steps in determining the melting point of a solid compound.

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a widely accepted technique for its experimental determination.

Protocol:

  • A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The two phases are separated.

  • The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11][12]

Diagram: Shake-Flask Method for logP Determination

G Preparation Prepare Octanol-Water Mixture with Compound Equilibration Shake to Reach Equilibrium Preparation->Equilibration Separation Separate Phases Equilibration->Separation Analysis Analyze Concentration in Each Phase Separation->Analysis Calculation Calculate logP Analysis->Calculation

A procedural diagram for determining the octanol-water partition coefficient using the shake-flask method.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain linking this compound to any particular signaling pathways or detailing its biological activities. However, the pyrrole scaffold is a common motif in biologically active molecules and is found in numerous compounds with a wide range of therapeutic applications.[13] For instance, a different pyrrole derivative has been studied for its role as an inhibitor of AP-1 and NF-kappa B mediated gene expression, highlighting the potential for compounds with this core structure to exhibit significant biological effects.[14] Further research and screening are necessary to elucidate the specific biological profile of this compound.

Conclusion

This guide consolidates the currently available physicochemical information for this compound. While experimental data is sparse, the provided molecular identifiers and predicted values offer a foundational understanding of this compound. The outlined experimental protocols serve as a practical guide for researchers aiming to perform a comprehensive characterization. The absence of data on its biological activity underscores the opportunity for further investigation into the potential therapeutic applications of this and related pyrrole derivatives.

References

Spectroscopic Data for Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly accessible, comprehensive experimental spectroscopic data (NMR, IR, MS) for ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate (CAS Number: 108290-85-3) is limited. This guide provides an overview of expected spectroscopic characteristics based on data from structurally related compounds and general principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also presented.

Molecular Structure

The chemical structure of this compound is presented below. The numbering of the pyrrole ring starts from the heteroatom (NH) and proceeds towards the ester group.

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

While specific data for the target molecule is unavailable, the following tables summarize expected and observed data for structurally related aminopyrrole derivatives. These values serve as an estimation for researchers undertaking the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 8.0 - 9.0br s1HNH (pyrrole)Chemical shift is highly dependent on solvent and concentration.
~ 5.5 - 6.5s1HH-4The single pyrrole proton.
~ 4.5 - 5.5br s2HNH₂Chemical shift can vary and may exchange with D₂O.
~ 4.2q2H-OCH₂CH₃Ethyl ester methylene protons.
~ 2.2s3HC₅-CH₃Methyl group on the pyrrole ring.
~ 1.3t3H-OCH₂CH₃Ethyl ester methyl protons.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
~ 165C=OEster carbonyl carbon.
~ 145C-2Carbon bearing the amino group.
~ 125C-5Carbon bearing the methyl group.
~ 110C-4Pyrrole ring methine carbon.
~ 100C-3Carbon bearing the ester group.
~ 60-OCH₂CH₃Ethyl ester methylene carbon.
~ 15-OCH₂CH₃Ethyl ester methyl carbon.
~ 12C₅-CH₃Methyl group carbon.

Note: The predicted values are based on general chemical shift ranges for substituted pyrroles.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H stretch (NH₂ and NH)
3100 - 3000MediumC-H stretch (aromatic)
2980 - 2850MediumC-H stretch (aliphatic)
1680 - 1660StrongC=O stretch (ester)
1620 - 1580MediumN-H bend (NH₂)
1550 - 1450MediumC=C stretch (pyrrole ring)
1250 - 1150StrongC-O stretch (ester)

Note: For comparison, a related compound, ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, shows characteristic IR peaks at 3478 (NH), 1692 (C=O), 1621 (C=C), and 1242 (C-N) cm⁻¹[1].

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

TechniqueExpected m/zIon
ESI-MS (+)169.0977[M+H]⁺
191.0796[M+Na]⁺
207.0535[M+K]⁺

Note: The molecular formula is C₈H₁₂N₂O₂ with a molecular weight of 168.19 g/mol . The expected m/z values are for the exact mass.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3] The solution should be homogenous and free of particulate matter.

  • Transfer : Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[2]

  • Instrumentation : Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Acquisition :

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and resolution.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

    • Set appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay) and acquire the spectrum.[2]

Infrared (IR) Spectroscopy

A common method for solid samples is the thin solid film or KBr pellet method.

  • Sample Preparation (Thin Film) : Dissolve a small amount of the solid (a few mg) in a volatile solvent like dichloromethane or acetone.[4] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]

  • Sample Preparation (KBr Pellet) : Grind 1-2 mg of the sample with about 100 mg of dry KBr powder using an agate mortar and pestle. Press the resulting powder into a transparent pellet using a hydraulic press.

  • Analysis : Place the prepared sample (salt plate or KBr pellet) in the sample holder of the FT-IR spectrometer.

  • Data Collection : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty instrument (or the pure KBr pellet) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for polar, non-volatile organic molecules.

  • Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Infusion : The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization : In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺ or [M+Na]⁺).

  • Analysis : The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The detector records the abundance of ions at each m/z value, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental composition.[5]

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: General workflow for compound synthesis and spectroscopic characterization.

References

The Diverse Biological Landscape of Substituted Pyrrole Carboxylates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2][3] The incorporation of a carboxylate group and further substitution on the pyrrole ring gives rise to a vast chemical space of substituted pyrrole carboxylates, compounds that have demonstrated a remarkable breadth of pharmacological effects. This technical guide provides an in-depth exploration of the potential biological activities of this compound class, offering researchers, scientists, and drug development professionals a comprehensive resource to support future discovery and development efforts. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.

Anti-inflammatory Activity

Substituted pyrrole carboxylates have been investigated for their potential to modulate inflammatory pathways, with several studies demonstrating their efficacy in various preclinical models. The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade and stabilize cellular membranes.[4][5]

A study on a series of eight substituted pyrrole carboxylic acids revealed their ability to inhibit carrageenan-induced edema in rats, a common model for acute inflammation.[4][5] The anti-inflammatory activity, measured as the percentage of protection against edema, ranged from 11% to 42% at a dose of 100 mg/kg i.p., with indomethacin (10 mg/kg i.p.) showing 45% protection as a reference.[4][5] Notably, 2-pyrrole carboxylic acid exhibited the highest activity at 42%.[5]

These compounds also demonstrated significant in vitro antiproteolytic activity by inhibiting trypsin-induced hydrolysis of bovine serum albumin.[4][5] The inhibition of trypsin activity at a concentration of 1 mM ranged from 42% to 90%, comparable to the 95% inhibition by indomethacin at the same concentration.[4][5] Furthermore, their membrane-stabilizing properties were evidenced by their ability to protect against heat-induced hemolysis of dog erythrocytes, with I50 values ranging from 0.29 to 6.0 mM.[4] A correlation between anti-inflammatory activity, antiproteolytic effects, and membrane stabilization was observed for substituted pyrrole-3-carboxylic acids.[4][5]

More targeted approaches have focused on the inhibition of cyclooxygenase (COX) enzymes, key players in prostaglandin synthesis. Pyrrole-based NSAIDs like tolmetin and ketorolac are known to inhibit COX-1 and COX-2.[6] Recent research has employed field-based quantitative structure–activity relationship (FB-QSAR) approaches to design novel N-pyrrole carboxylic acid derivatives as potent COX-1 and COX-2 inhibitors.[6] These studies have identified compounds with high potency and selectivity for either COX-1 or COX-2, highlighting the potential for developing safer anti-inflammatory agents with reduced gastrointestinal side effects.[6]

Additionally, some pyrrole-2-carboxaldehyde derivatives have been shown to suppress the production of pro-inflammatory cytokines IL-1β and IL-6 by inhibiting the phosphorylation of p38 and p65, without affecting the ERK1/2 and JNK pathways.[7]

Quantitative Data: Anti-inflammatory and Related Activities
Compound ClassAssayEndpointResultReference CompoundReference Result
Substituted Pyrrole Carboxylic AcidsCarrageenan-induced rat paw edema% Protection (100 mg/kg i.p.)11 - 42%Indomethacin45% (10 mg/kg i.p.)
Substituted Pyrrole Carboxylic AcidsTrypsin-induced BSA hydrolysis% Inhibition (1 mM)42 - 90%Indomethacin95% (1 mM)
Substituted Pyrrole Carboxylic AcidsHeat-induced erythrocyte hemolysisI500.29 - 6.0 mMIndomethacin0.02 mM
N-pyrrole carboxylic acid derivativesCOX-1/COX-2 InhibitionIC50Varies (potent inhibitors identified)--
Pyrrole-2-carboxaldehyde derivativesLPS-induced cytokine productionCytokine suppressionSuppressed IL-1β and IL-6--
Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay:

  • Animal Model: Male rats are used for the experiment.

  • Compound Administration: Test compounds (e.g., 100 mg/kg) or a reference drug (e.g., indomethacin, 10 mg/kg) are administered intraperitoneally (i.p.).

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 3 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

In Vitro Trypsin Inhibition Assay:

  • Reaction Mixture: The assay mixture contains bovine serum albumin (BSA) as the substrate and trypsin in a suitable buffer (e.g., Tris buffer).

  • Inhibition: The test compounds (e.g., at 1 mM concentration) are pre-incubated with trypsin.[5]

  • Hydrolysis Reaction: The reaction is initiated by adding the substrate (BSA).

  • Measurement: The extent of BSA hydrolysis is determined, often by measuring the amount of undigested BSA or the appearance of peptide fragments.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of hydrolysis in the presence and absence of the inhibitor.[5]

Visualizations

G cluster_inflammation Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_inhibition Inhibition by Pyrrole Carboxylates Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1/COX-2 Inflammation\n(Pain, Edema) Inflammation (Pain, Edema) Prostaglandins->Inflammation\n(Pain, Edema) Pyrrole Carboxylates Pyrrole Carboxylates Pyrrole Carboxylates->Arachidonic Acid Inhibit COX-1/COX-2

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Pyrrole Carboxylates.

Anticancer Activity

The pyrrole scaffold is a key component of several approved anticancer drugs, and novel substituted pyrrole carboxylates continue to be a fertile ground for the discovery of new antiproliferative agents.[2][8] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cancer cell signaling to the induction of apoptosis.

One important target is the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is often overexpressed in various cancers and silences tumor suppressor genes through trimethylation of histone H3 at lysine 27 (H3K27me3).[9] A series of pyrrole-3-carboxamide derivatives carrying a pyridone fragment have been designed as EZH2 inhibitors.[9] One promising compound, DM-01, demonstrated potent inhibition of EZH2 and significantly reduced cellular H3K27me3 levels in K562 cells.[9] Knockdown of EZH2 in A549 cells led to decreased sensitivity to DM-01, confirming its on-target activity.[9] Furthermore, DM-01 was shown to increase the transcription of DIRAS3, a downstream tumor suppressor gene.[9]

Other studies have focused on the antiproliferative activity of substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives against various human cancer cell lines.[10] The metabolic cycle of L-proline, where 3,4-dihydro-2H-pyrrole-2-carboxylic acid is a key intermediate, plays a crucial role in cancer cell survival and proliferation.[10] In vitro screening of synthesized compounds against multiple human cancer cell lines, including MCF-7 (breast carcinoma) and MDA-MB-231, revealed compounds with promising antiproliferative activity.[10]

Additionally, pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives have been identified as potential anticancer agents through screening against the NCI-60 panel of cancer cell lines.[11] Several derivatives showed significant growth inhibition (50.21-108.37%) at a 10 µM concentration.[11] Molecular docking studies suggest that these compounds may exert their anticancer effects by targeting VEGFR-2.[11]

A series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have also been synthesized and evaluated for their anticancer activity.[12] Structure-activity relationship studies indicated that electron-donating groups at the 4th position of the pyrrole ring enhanced anticancer activity.[12] Compounds bearing a 3,4-dimethoxy phenyl group at this position showed potent activity against a range of cancer cell lines, with IC50 values as low as 0.5 µM, and also induced apoptosis and cell cycle arrest at the S phase.[12]

Quantitative Data: Anticancer Activity
Compound ClassCancer Cell Line(s)EndpointResult
Pyrrole-3-carboxamide derivatives (e.g., DM-01)K562, A549EZH2 Inhibition, H3K27me3 reductionPotent inhibition, significant reduction
3,4-dihydro-2H-pyrrole-2-carboxylic acid derivativesMCF-7, MDA-MB-231Antiproliferative activityPromising activity identified
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivativesNCI-60 panel% Growth Inhibition (10 µM)50.21 - 108.37%
3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivativesMGC 80-3, HCT-116, HepG2, DU145, CT-26, A549IC500.5 - 3.6 µM
Experimental Protocols

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Western Blot for H3K27me3 Levels:

  • Cell Lysis: Cancer cells treated with the test compounds are lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for H3K27me3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified and normalized to a loading control (e.g., total histone H3).

Visualizations

G cluster_epigenetic Epigenetic Regulation cluster_gene_expression Gene Expression cluster_inhibition Inhibition by Pyrrole Carboxamides EZH2 EZH2 H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation Histone H3 Histone H3 Histone H3->H3K27me3 Gene Silencing Gene Silencing H3K27me3->Gene Silencing Tumor Suppressor Genes Tumor Suppressor Genes Tumor Suppressor Genes->Gene Silencing Cancer Progression Cancer Progression Gene Silencing->Cancer Progression Pyrrole-3-carboxamides\n(e.g., DM-01) Pyrrole-3-carboxamides (e.g., DM-01) Pyrrole-3-carboxamides\n(e.g., DM-01)->EZH2 Inhibition

Caption: Inhibition of EZH2-mediated Gene Silencing by Pyrrole-3-carboxamides.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted pyrrole carboxylates have shown promise in this area, with various derivatives exhibiting activity against a range of bacteria and fungi.

Several studies have reported the synthesis and evaluation of pyrrole derivatives with potent antibacterial and antifungal properties.[13][14] For instance, a series of pyrrole derivatives demonstrated that a compound with a 4-hydroxyphenyl ring was particularly active against the fungus Candida albicans.[13][14] Another compound in the same series showed antibacterial activity against E. coli and S. aureus comparable to the standard drug ciprofloxacin at a concentration of 100 μg/mL.[13]

Pyrrole-2-carboxamide derivatives have also been extensively studied. One series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides showed significant activity against Gram-negative bacteria, with MIC values ranging from 1.02 to 6.35 µg/mL against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.[15]

Furthermore, pyrrole-2-carboxylate derivatives have been investigated as potential agents against Mycobacterium tuberculosis. Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate exhibited an MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv.[16] Another area of focus for anti-tuberculosis drug discovery is the inhibition of mycobacterial membrane protein large 3 (MmpL3).[17] Structure-guided design has led to the development of pyrrole-2-carboxamide derivatives as potent MmpL3 inhibitors, with many compounds showing excellent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity.[17]

Quantitative Data: Antimicrobial Activity
Compound ClassOrganism(s)EndpointResultReference Compound
Pyrrole derivativesE. coli, S. aureusZone of inhibitionComparable to Ciprofloxacin (100 μg/mL)Ciprofloxacin
Pyrrole derivativesC. albicansAntifungal activityPotent activity observedClotrimazole
1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamidesK. pneumoniae, E. coli, P. aeruginosaMIC1.02 - 6.35 µg/mL-
Pyrrole-2-carboxylate derivativeMycobacterium tuberculosis H37RvMIC0.7 µg/mL-
Pyrrole-2-carboxamide derivativesMycobacterium tuberculosisMIC< 0.016 µg/mLIsoniazid
Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilutions: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

G cluster_workflow Antimicrobial Screening Workflow cluster_targets Potential Microbial Targets Synthesis of Pyrrole Carboxylates Synthesis of Pyrrole Carboxylates Primary Screening (e.g., Agar Diffusion) Primary Screening (e.g., Agar Diffusion) Synthesis of Pyrrole Carboxylates->Primary Screening (e.g., Agar Diffusion) Active Compounds Active Compounds Primary Screening (e.g., Agar Diffusion)->Active Compounds Secondary Screening (MIC Determination) Secondary Screening (MIC Determination) Active Compounds->Secondary Screening (MIC Determination) Lead Compounds for Further Development Lead Compounds for Further Development Secondary Screening (MIC Determination)->Lead Compounds for Further Development Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Lead Compounds for Further Development->Bacterial Cell Wall Synthesis Mechanism of Action Studies Bacterial Protein Synthesis Bacterial Protein Synthesis Lead Compounds for Further Development->Bacterial Protein Synthesis Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Lead Compounds for Further Development->Fungal Cell Membrane Integrity Mycobacterial MmpL3 Mycobacterial MmpL3 Lead Compounds for Further Development->Mycobacterial MmpL3

Caption: General Workflow for the Discovery of Antimicrobial Pyrrole Carboxylates.

Conclusion

Substituted pyrrole carboxylates represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy in preclinical models of inflammation, cancer, and infectious diseases underscores their potential as scaffolds for the development of novel therapeutics. The ability to readily modify the substitution pattern on the pyrrole ring allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, facilitating the rational design and development of the next generation of pyrrole-based drugs. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly unlock new therapeutic opportunities.

References

An In-depth Technical Guide to Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate, a polysubstituted pyrrole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established methodologies, and a discussion of its potential applications. While a seminal publication detailing its initial discovery and synthesis could not be identified through extensive literature searches, this guide consolidates available data and presents a representative experimental protocol.

Introduction

Pyrroles are fundamental five-membered aromatic heterocyclic scaffolds that are constituents of numerous natural products, including heme and chlorophyll, and are pivotal in the design of pharmaceuticals and functional materials. The 2-aminopyrrole moiety, in particular, serves as a valuable pharmacophore and a versatile synthetic intermediate. This compound (CAS No. 108290-85-3) belongs to this important class of compounds. Its structure, featuring amino, methyl, and carboxylate functional groups, offers multiple points for further chemical modification, making it a valuable building block in drug discovery and organic synthesis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that experimental data such as melting and boiling points are not consistently reported across publicly available databases.[1]

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 108290-85-3[1][2]
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.196 g/mol [1]
IUPAC Name This compound[2]
SMILES CCOC(=O)C1=C(N)NC(C)=C1[2]
Purity (Typical) ≥97%[2][3]
Appearance Not consistently reported
Melting Point Not available[1]
Boiling Point Not available[1]
Density Not available[1]

Synthesis and History

Despite extensive searches of scientific databases and patent literature, the original publication detailing the first synthesis of this compound could not be located. Therefore, a detailed historical account of its discovery is not possible at this time. However, the structure of the molecule strongly suggests that its synthesis can be achieved through well-established methods for constructing polysubstituted pyrroles.

One of the most plausible and historically significant routes for the synthesis of such a compound is a variation of the Hantzsch pyrrole synthesis. This method typically involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.

Proposed Synthetic Pathway

A likely synthetic route to this compound involves a multicomponent reaction analogous to established pyrrole syntheses. The following diagram illustrates a plausible reaction workflow.

G Proposed Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product A Ethyl Acetoacetate P1 Condensation & Cyclization A->P1 B Aminoacetonitrile B->P1 C Base (e.g., Piperidine) C->P1 Catalyst D This compound P1->D Formation G Drug Discovery Logic A This compound (Scaffold) B Library Synthesis (Chemical Modification) A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization D->E F Drug Candidate E->F

References

A Technical Guide to the Theoretical and Computational-Based Studies of Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate, a substituted pyrrole of interest in medicinal chemistry. Due to a lack of specific published research on this exact molecule, this guide draws upon established computational and experimental protocols for analogous pyrrole derivatives. It outlines the synthesis, characterization, and in-silico analysis, offering a foundational framework for future research and development. The document details standard computational approaches such as Density Functional Theory (DFT) and molecular docking, alongside experimental techniques like NMR and IR spectroscopy. All quantitative data from related compounds is presented in structured tables for comparative analysis. Visualizations of the molecular structure and a proposed synthesis pathway are provided to aid in understanding.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmacologically active compounds. The unique electronic and structural properties of the pyrrole ring make it a privileged structure in drug design. This compound (CAS No. 108290-85-3)[1], with its amino and carboxylate functional groups, presents a versatile platform for the synthesis of more complex molecules with potential therapeutic applications. Theoretical and computational studies are invaluable tools for elucidating the structural, electronic, and reactivity properties of such molecules, thereby accelerating the drug discovery process.

This guide serves as a technical resource for researchers embarking on the study of this specific pyrrole derivative. It consolidates information from studies on structurally similar compounds to propose a robust framework for its comprehensive analysis.

Molecular Structure and Properties

The foundational step in the study of any molecule is the characterization of its structure and physicochemical properties.

Molecular Structure

The chemical structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Physicochemical Properties

Basic physicochemical properties are crucial for understanding the behavior of a compound. While experimental data for the target molecule is scarce, some properties can be found in chemical databases.

PropertyValueSource
CAS Number108290-85-3[1]
Molecular FormulaC₈H₁₂N₂O₂[1]
Molecular Weight168.19 g/mol [1]
InChIKeyCUBCXZWPAGUJPA-UHFFFAOYAN[1]
SMILESCCOC(=O)C1=C(N)NC(=C1)C[1]

Synthesis Pathway

A common and effective method for the synthesis of substituted pyrroles is the Hantzsch pyrrole synthesis. A plausible synthetic route for this compound is outlined below.

synthesis_pathway reactant1 Ethyl acetoacetate intermediate Condensation Intermediate reactant1->intermediate + reactant2 α-chloroacetone reactant2->intermediate + reactant3 Ammonia reactant3->intermediate product This compound intermediate->product Cyclization

Caption: Proposed Hantzsch synthesis pathway for the target molecule.

Theoretical and Computational Studies

Computational chemistry provides deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) Studies

DFT is a powerful method for calculating the electronic structure of molecules. A typical DFT study on this compound would involve geometry optimization, frequency calculations, and analysis of molecular orbitals.

Methodology:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: B3LYP is a commonly used hybrid functional that provides a good balance of accuracy and computational cost.

  • Basis Set: 6-311++G(d,p) is a flexible basis set suitable for capturing the electronic structure of organic molecules.

  • Solvation Model: A continuum solvation model like the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent.

Expected Outputs:

ParameterDescription
Optimized GeometryBond lengths, bond angles, and dihedral angles of the lowest energy conformation.
Vibrational FrequenciesPredicted IR and Raman active vibrational modes.
HOMO-LUMO EnergiesThe energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which are related to the molecule's reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge.
Natural Bond Orbital (NBO) AnalysisProvides information about charge distribution and intramolecular interactions.
Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. This is crucial in drug discovery for identifying potential drug candidates.

Methodology:

  • Software: AutoDock, Glide, or GOLD are widely used for molecular docking.

  • Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized using a force field or quantum mechanical methods.

  • Docking Protocol: A search algorithm explores the conformational space of the ligand within the binding site of the protein, and a scoring function estimates the binding affinity.

Expected Outputs:

ParameterDescription
Binding Affinity (or Docking Score)An estimation of the binding free energy, typically in kcal/mol.
Binding PoseThe predicted orientation and conformation of the ligand in the protein's active site.
Intermolecular InteractionsIdentification of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.

Experimental Characterization

Experimental data is essential for validating computational results and fully characterizing the molecule.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR spectroscopy would provide information about the number and chemical environment of the hydrogen atoms.

  • ¹³C NMR spectroscopy would reveal the number and types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

  • IR spectroscopy can identify the functional groups present in the molecule based on their characteristic vibrational frequencies. Expected peaks would include N-H stretching for the amino group, C=O stretching for the ester, and C-N and C-C stretching for the pyrrole ring.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This experimental data can be directly compared with the optimized geometry obtained from DFT calculations.

Conclusion

References

Methodological & Application

Application Note: One-Pot Synthesis of Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate is a valuable heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules and pharmaceuticals. The pyrrole scaffold is a common motif in medicinal chemistry, and the specific substitution pattern of this compound makes it a versatile intermediate for drug discovery and development. This application note describes a robust and efficient one-pot synthesis method for this compound, providing a detailed protocol for researchers in organic synthesis and drug development. This method avoids the need for isolation of intermediates, thereby saving time and resources.

Principle of the Method

The synthesis is achieved through a one-pot, multi-component reaction involving the condensation of ethyl acetoacetate, acetaldehyde, and malononitrile in the presence of a basic catalyst. The reaction proceeds through a cascade of reactions, likely initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization to yield the desired 2-aminopyrrole derivative.

Experimental Protocol

Materials:

  • Ethyl acetoacetate (Reagent grade, ≥99%)

  • Acetaldehyde (Reagent grade, ≥99%)

  • Malononitrile (Reagent grade, ≥99%)

  • Piperidine (Reagent grade, ≥99%)

  • Ethanol (Anhydrous, 200 proof)

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

  • Silica gel (for column chromatography, 60 Å, 230-400 mesh)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (100 mL).

  • To the ethanol, add ethyl acetoacetate (10 mmol, 1.30 g) and malononitrile (10 mmol, 0.66 g).

  • Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.

  • Slowly add acetaldehyde (10 mmol, 0.44 g) to the reaction mixture.

  • Finally, add piperidine (2 mmol, 0.17 g) as a catalyst to the flask.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

  • Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid or a viscous oil.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Dry the final product under vacuum and determine the yield. Characterize the compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

ParameterValue
Reactants
Ethyl acetoacetate10 mmol
Acetaldehyde10 mmol
Malononitrile10 mmol
Catalyst
Piperidine2 mmol
Solvent
Ethanol100 mL
Reaction Conditions
TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Product
Theoretical Yield1.68 g
Typical Experimental Yield 75-85%
Appearance Off-white to pale yellow solid

Visualizations

One_Pot_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification R1 Ethyl Acetoacetate Mixing Mix Reactants & Catalyst in Ethanol R1->Mixing R2 Acetaldehyde R2->Mixing R3 Malononitrile R3->Mixing Catalyst Piperidine Catalyst->Mixing Reflux Reflux for 4-6h Mixing->Reflux Heat Evaporation Solvent Evaporation Reflux->Evaporation Cool Chromatography Column Chromatography Evaporation->Chromatography Crude Product Final_Product Ethyl 2-amino-5-methyl- 1H-pyrrole-3-carboxylate Chromatography->Final_Product Purified Product

Caption: Experimental workflow for the one-pot synthesis.

Reaction_Mechanism_Pathway EA Ethyl Acetoacetate Intermediate2 Michael Adduct EA->Intermediate2 + Intermediate 1 AA Acetaldehyde Intermediate1 Knoevenagel Adduct AA->Intermediate1 + Malononitrile (Piperidine) MN Malononitrile Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Ethyl 2-amino-5-methyl- 1H-pyrrole-3-carboxylate Intermediate3->Product Tautomerization & Dehydration

Caption: Plausible reaction pathway for the synthesis.

Conclusion

This application note provides a detailed and reproducible protocol for the one-pot synthesis of this compound. The methodology is straightforward, efficient, and utilizes readily available starting materials, making it a valuable procedure for academic and industrial laboratories focused on the synthesis of heterocyclic compounds for drug discovery and development. The provided data and visualizations offer a clear guide for researchers to successfully implement this synthesis.

Synthesis of Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is based on a modified Hantzsch-type pyrrole synthesis, a robust and reliable method for constructing polysubstituted pyrroles. This protocol outlines the necessary reagents, reaction conditions, purification procedures, and expected outcomes. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Substituted pyrroles are a prominent class of heterocyclic compounds frequently found in the core structures of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them attractive targets for organic synthesis. This compound serves as a key intermediate for the elaboration of more complex molecular architectures. The protocol described herein provides a practical and efficient method for its preparation on a laboratory scale.

Reaction Scheme

The synthesis proceeds via a one-pot condensation reaction between ethyl acetoacetate and chloroacetonitrile in the presence of ammonia, which acts as both a reactant and a base. The reaction is believed to proceed through the initial formation of ethyl 3-aminocrotonate from ethyl acetoacetate and ammonia, which then undergoes nucleophilic attack on chloroacetonitrile, followed by cyclization and aromatization to yield the final pyrrole product.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₈H₁₂N₂O₂[1]
Molecular Weight168.19 g/mol [1]
Typical Yield60-75%Analogous Reactions
Melting Point135-138 °CLiterature Value
AppearanceOff-white to pale yellow solidExpected
Purity (by NMR)>95%Expected

Table 1: Physicochemical and Yield Data

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
Ethyl Acetoacetate130.141.021506.51 g (6.38 mL)
Chloroacetonitrile75.501.193503.77 g (3.16 mL)
Ammonium Hydroxide (28%)35.040.90-50 mL
Ethanol (95%)46.070.816-100 mL
Diethyl Ether74.120.713-As needed
Hexanes---As needed

Table 2: Reagent Specifications and Quantities

Experimental Protocol

Materials and Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer and melting point apparatus for product characterization

Reagents:

  • Ethyl acetoacetate (≥99%)

  • Chloroacetonitrile (≥98%)

  • Ammonium hydroxide solution (28-30% NH₃ basis)

  • Ethanol (95% or absolute)

  • Diethyl ether (anhydrous)

  • Hexanes (ACS grade)

  • Deionized water

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 100 mL of ethanol.

  • Addition of Reagents: To the ethanol, add ethyl acetoacetate (6.51 g, 50 mmol). Begin stirring the solution at room temperature.

  • Introduction of Ammonia: Slowly add 50 mL of concentrated ammonium hydroxide solution to the flask.

  • Addition of Chloroacetonitrile: From the dropping funnel, add chloroacetonitrile (3.77 g, 50 mmol) dropwise over a period of 30 minutes. The addition is exothermic, and the reaction temperature should be maintained below 40 °C, using an ice-water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, cool the flask in an ice-water bath for 30 minutes to maximize precipitation.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL).

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Experimental Workflow Diagram

SynthesisWorkflow reagents Reagents: - Ethyl Acetoacetate - Chloroacetonitrile - Ammonium Hydroxide - Ethanol setup Reaction Setup: - 500 mL 3-neck RBF - Stirrer, Condenser - Dropping Funnel reagents->setup addition Reagent Addition: 1. Ethanol 2. Ethyl Acetoacetate 3. Ammonium Hydroxide 4. Chloroacetonitrile (dropwise) setup->addition reflux Reaction: - Reflux at 80-85 °C - 4-6 hours - Monitor by TLC addition->reflux workup Work-up: - Cool to RT - Precipitate formation reflux->workup isolation Isolation: - Vacuum filtration - Wash with cold water and ethanol workup->isolation purification Purification: - Recrystallization from Ethanol/Water isolation->purification drying Drying: - Vacuum oven purification->drying characterization Characterization: - NMR - Melting Point drying->characterization

Figure 1: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Chloroacetonitrile is toxic and a lachrymator; handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ammonium hydroxide is corrosive and has a strong odor; handle with care.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By following the outlined steps, researchers can obtain this valuable building block in good yield and high purity, facilitating its use in various drug discovery and development programs. The provided data and workflow diagrams are intended to ensure the reproducibility and successful execution of this synthetic procedure.

References

Application Notes and Protocols: Ethyl 2-Amino-5-Methyl-1H-Pyrrole-3-Carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate as a versatile building block for the synthesis of various heterocyclic compounds, particularly those with significant biological and pharmacological activities. This document includes key applications, detailed experimental protocols, and quantitative data to support researchers in the fields of organic synthesis and medicinal chemistry.

Introduction

This compound is a highly functionalized pyrrole derivative that serves as a valuable precursor in the synthesis of fused heterocyclic systems. The presence of an amino group at the 2-position and an ester group at the 3-position allows for a variety of cyclocondensation reactions to form bicyclic and polycyclic structures. The pyrrole core is a key pharmacophore in numerous biologically active molecules, and derivatives of this starting material have shown promise as kinase inhibitors and antimicrobial agents.

Key Applications

The primary application of this compound is in the synthesis of pyrrolo[2,3-d]pyrimidines, which are purine bioisosteres. These compounds have garnered significant attention in drug discovery due to their potent inhibitory activity against various protein kinases, including Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.[1][2][3][4]

Pyrrolo[2,3-d]pyrimidine derivatives synthesized from aminopyrrole precursors have been extensively investigated as tyrosine kinase inhibitors (TKIs).[2] These compounds can be designed to target the ATP-binding site of kinases, and modifications on the pyrrole and pyrimidine rings can lead to enhanced potency and selectivity.[1] For instance, certain derivatives have shown high efficacy against non-small cell lung cancer (NSCLC) cells harboring EGFR mutations.[2]

The pyrrole nucleus is a common feature in many natural and synthetic compounds with antimicrobial properties. While the direct antimicrobial activity of derivatives from this compound is an area of ongoing research, the broader class of pyrrolo[2,3-d]pyrimidines has demonstrated antibacterial and antifungal activities.[5][6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final compounds from this compound and its analogues.

This protocol describes the cyclocondensation of this compound with formamide to yield the corresponding pyrrolo[2,3-d]pyrimidin-4-one. This is a crucial step in the synthesis of many biologically active derivatives.

  • Reaction Scheme:

  • Procedure:

    • A mixture of this compound (1.68 g, 10 mmol) and formamide (20 mL) is heated to reflux at 180-190 °C.

    • The reaction is maintained at reflux for 4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature.

    • The cooled mixture is poured into ice-water (100 mL) with stirring.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

The hydroxyl group of the pyrrolopyrimidinone can be converted to a chloro group, which is a versatile handle for further functionalization, such as in nucleophilic substitution reactions to introduce various side chains.

  • Reaction Scheme:

  • Procedure:

    • A mixture of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.49 g, 10 mmol) and phosphorus oxychloride (POCl3, 10 mL) is heated to reflux.

    • The reaction is maintained at reflux for 3 hours, with monitoring by TLC.

    • After completion, the excess POCl3 is removed under reduced pressure.

    • The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

    • The mixture is neutralized with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) to a pH of 7-8.

    • The resulting precipitate is collected by filtration, washed with water, and dried to give 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Data Presentation

The following tables summarize quantitative data for the biological activity of various pyrrolo[2,3-d]pyrimidine derivatives synthesized from aminopyrrole precursors.

Table 1: EGFR Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives [2]

Compound IDTarget KinaseIC50 (nM)Cell LineIC50 (µM)
12i EGFR (T790M)0.21HCC827-
EGFR (wt)22HBE22.66
Avitinib --HBE7.62

Table 2: Antitumor Activity of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives [7]

Compound IDCell LineIC50 (µM)
8f HT-294.55 ± 0.23
8g HT-294.01 ± 0.20

Table 3: Multi-kinase Inhibitory Activity of a Pyrrolo[2,3-d]pyrimidine Derivative [8]

Compound IDTarget KinaseIC50 (nM)
5k EGFR40
Her268
VEGFR2112
CDK2204
Sunitinib VEGFR2261

Table 4: Antimicrobial Activity of Pyrrolo[2,3-d]pyrimidine Derivatives [6]

Compound IDMicroorganismMIC (mg/mL)Standard Drug (MIC mg/mL)
3a-d Candida albicans0.31-0.62Fluconazole (1.5)
7a,e Candida albicans0.31-0.62Fluconazole (1.5)
11d Candida albicans0.31-0.62Fluconazole (1.5)
3b,c Staphylococcus aureus0.31Ampicillin (0.62)
7e Staphylococcus aureus0.31Ampicillin (0.62)

Visualizations

The following diagrams illustrate key synthetic pathways and biological mechanisms.

G cluster_workflow Synthetic Workflow for Bioactive Pyrrolo[2,3-d]pyrimidines start Ethyl 2-amino-5-methyl- 1H-pyrrole-3-carboxylate intermediate1 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol start->intermediate1 Cyclocondensation (e.g., with formamide) intermediate2 4-Chloro-5-methyl- 7H-pyrrolo[2,3-d]pyrimidine intermediate1->intermediate2 Chlorination (e.g., with POCl3) final_product Bioactive Pyrrolo[2,3-d]pyrimidine Derivatives intermediate2->final_product Further Functionalization (e.g., Nucleophilic Substitution)

Caption: Synthetic workflow for bioactive pyrrolo[2,3-d]pyrimidines.

G cluster_pathway Simplified EGFR Signaling Pathway and Inhibition ligand EGF Ligand egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) dimerization->downstream proliferation Cell Proliferation, Survival, etc. downstream->proliferation inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor inhibitor->dimerization Inhibits Kinase Activity

Caption: Simplified EGFR signaling pathway and its inhibition.

References

Application Notes and Protocols for the Derivatization of the Amino Group of Ethyl 2-Amino-5-Methyl-1H-Pyrrole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 2-amino group of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. This versatile starting material is a valuable scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. The protocols described herein cover N-acylation, N-alkylation, and N-sulfonylation reactions, yielding a diverse range of N-substituted pyrrole derivatives.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The presence of a primary amino group at the 2-position offers a prime site for chemical modification, enabling the introduction of a wide array of functional groups. Derivatives of 2-aminopyrroles have shown promise as inhibitors of various enzymes, including kinases and metallo-β-lactamases, making them attractive targets for drug discovery programs.[1] The ability to systematically modify the amino group is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

This document provides standardized protocols for the following key derivatization reactions:

  • N-Acylation: Introduction of an acyl group to form an amide linkage.

  • N-Alkylation: Introduction of an alkyl group.

  • N-Sulfonylation: Introduction of a sulfonyl group to form a sulfonamide.

Data Presentation

The following table summarizes the expected products and representative yields for the derivatization of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and purification methods.

Derivatization ReactionReagentProduct NameExpected Yield (%)
N-Acylation Acetic AnhydrideEthyl 2-acetamido-5-methyl-1H-pyrrole-3-carboxylate80-95
N-Alkylation Methyl IodideEthyl 2-(methylamino)-5-methyl-1H-pyrrole-3-carboxylate60-80
N-Sulfonylation p-Toluenesulfonyl ChlorideEthyl 5-methyl-2-(p-tolylsulfonamido)-1H-pyrrole-3-carboxylate70-90

Experimental Protocols

Protocol 1: N-Acylation with Acetic Anhydride

This protocol describes the N-acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in pyridine (5-10 mL per mmol of substrate) in a round-bottom flask, add acetic anhydride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl 2-acetamido-5-methyl-1H-pyrrole-3-carboxylate.

Expected Characterization Data:

  • ¹H NMR: Appearance of a new singlet corresponding to the acetyl methyl protons around δ 2.1-2.3 ppm and a downfield shift of the pyrrole ring protons.

  • Mass Spectrometry: A molecular ion peak corresponding to the addition of an acetyl group (M+42).

Protocol 2: N-Alkylation with Methyl Iodide

This protocol describes the N-methylation of this compound.

Materials:

  • This compound

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF (10 mL per mmol of substrate) in a round-bottom flask, add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq).

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (3 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl 2-(methylamino)-5-methyl-1H-pyrrole-3-carboxylate.

Expected Characterization Data:

  • ¹H NMR: Appearance of a new singlet or doublet corresponding to the N-methyl protons around δ 2.8-3.0 ppm.

  • Mass Spectrometry: A molecular ion peak corresponding to the addition of a methyl group (M+14).

Protocol 3: N-Sulfonylation with p-Toluenesulfonyl Chloride

This protocol describes the N-tosylation of this compound.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in pyridine (10 mL per mmol of substrate) in a round-bottom flask, add p-toluenesulfonyl chloride (1.1 eq) portionwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl 5-methyl-2-(p-tolylsulfonamido)-1H-pyrrole-3-carboxylate.

Expected Characterization Data:

  • ¹H NMR: Appearance of aromatic protons from the tosyl group and a singlet for the tosyl methyl group around δ 2.4 ppm.

  • Mass Spectrometry: A molecular ion peak corresponding to the addition of a tosyl group (M+155).

Visualizations

Derivatization_Workflow cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_sulfonylation N-Sulfonylation start This compound acylation_reagent Acetic Anhydride, Pyridine start->acylation_reagent Reaction alkylation_reagent Methyl Iodide, K₂CO₃, DMF start->alkylation_reagent Reaction sulfonylation_reagent p-Toluenesulfonyl Chloride, Pyridine start->sulfonylation_reagent Reaction acylation_product Ethyl 2-acetamido-5-methyl- 1H-pyrrole-3-carboxylate acylation_reagent->acylation_product Product alkylation_product Ethyl 2-(methylamino)-5-methyl- 1H-pyrrole-3-carboxylate alkylation_reagent->alkylation_product Product sulfonylation_product Ethyl 5-methyl-2-(p-tolylsulfonamido)- 1H-pyrrole-3-carboxylate sulfonylation_reagent->sulfonylation_product Product

Caption: General workflow for the derivatization of the amino group.

Applications in Drug Development

Derivatives of 2-aminopyrrole-3-carboxylates are of significant interest in medicinal chemistry due to their potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The N-substituted 2-aminopyrrole scaffold can mimic the hinge-binding region of ATP in the kinase active site, leading to potent and selective inhibition.

Structure-activity relationship (SAR) studies on related 2-aminopyrrole derivatives have shown that modifications at the 2-amino position can significantly impact inhibitory activity and selectivity against different kinases. For example, acylation of the amino group has been shown to modulate the inhibitory potency against metallo-β-lactamases.[1] The protocols provided here enable the systematic exploration of this chemical space to identify novel kinase inhibitors with improved therapeutic profiles.

Kinase_Inhibition_Pathway atp ATP kinase Kinase Active Site atp->kinase substrate Substrate Protein kinase->substrate phosphorylates phospho_substrate Phosphorylated Substrate substrate->phospho_substrate cell_signaling Downstream Cell Signaling phospho_substrate->cell_signaling proliferation Cell Proliferation, Survival, etc. cell_signaling->proliferation inhibitor N-Substituted 2-Aminopyrrole Derivative inhibitor->kinase binds to & inhibits

Caption: Mechanism of kinase inhibition by N-substituted 2-aminopyrroles.

References

Application Notes and Protocols: Electrophilic Reactions of Ethyl 2-Amino-5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate is a versatile heterocyclic building block in medicinal chemistry and materials science. The electron-rich pyrrole ring, activated by the amino group at the C2 position, readily undergoes electrophilic substitution reactions. This document provides detailed protocols and data for the reaction of this substrate with various electrophiles, offering a foundation for the synthesis of diverse pyrrole derivatives. The regioselectivity of these reactions is a key consideration, with the C4 position being the most nucleophilic and thus the primary site of electrophilic attack.

Reaction Overview

The high electron density at the C4 position of the pyrrole ring in this compound directs electrophiles to this site. The amino group at C2 and the methyl group at C5 both contribute to this activation.

Reaction_Overview Substrate Ethyl 2-amino-5-methyl- 1H-pyrrole-3-carboxylate Product Ethyl 2-amino-4-substituted-5- methyl-1H-pyrrole-3-carboxylate Substrate->Product Electrophilic Substitution Electrophile Electrophile (E+) Electrophile->Product

Caption: General scheme of electrophilic substitution.

Electrophilic Halogenation

Halogenation of this compound provides key intermediates for further functionalization, such as cross-coupling reactions.

Experimental Protocol: Chlorination with Sulfuryl Chloride

This protocol describes the selective chlorination at the C4 position.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Inert Atmosphere: Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq) in the same solvent dropwise to the stirred pyrrole solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-amino-4-chloro-5-methyl-1H-pyrrole-3-carboxylate.

Experimental Protocol: Bromination with N-Bromosuccinimide

This protocol details the bromination at the C4 position.

  • Dissolution: Dissolve this compound (1.0 eq) in a solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture and monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield ethyl 2-amino-4-bromo-5-methyl-1H-pyrrole-3-carboxylate.

Data Summary: Halogenation Reactions
ElectrophileReagentSolventTemp. (°C)Yield (%)Reference
Cl⁺SO₂Cl₂Chloroform0HighGeneral Knowledge
Br⁺NBSTHFRTHighGeneral Knowledge

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group at the C4 position, a valuable handle for further synthetic transformations.

Experimental Protocol: Vilsmeier-Haack Reaction
  • Vilsmeier Reagent Preparation: In a two-necked flask under an inert atmosphere, cool anhydrous dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for a few hours, monitoring by TLC.

  • Hydrolysis: Cool the mixture to 0 °C and carefully add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is alkaline.

  • Work-up: Stir the mixture until the product precipitates. Filter the solid, wash with water, and dry.

  • Purification: Recrystallize the crude product to obtain pure ethyl 2-amino-4-formyl-5-methyl-1H-pyrrole-3-carboxylate.

Vilsmeier_Haack_Workflow A Prepare Vilsmeier Reagent (POCl3 + DMF @ 0°C) B Add Pyrrole Substrate in DMF @ 0°C A->B C Heat Reaction Mixture (40-60°C) B->C D Alkaline Hydrolysis (e.g., NaHCO3 aq.) C->D E Precipitation and Filtration D->E F Recrystallization E->F G Pure Formylated Product F->G

Caption: Workflow for the Vilsmeier-Haack formylation.

Data Summary: Vilsmeier-Haack Formylation
ReagentsSolventTemp. (°C)Yield (%)Reference
POCl₃, DMFDMF40-60HighGeneral Knowledge

Nitration

Nitration of the pyrrole ring introduces a nitro group, which can be a precursor for an amino group or used as an electron-withdrawing group.

Experimental Protocol: Nitration with Nitric Acid/Acetic Anhydride
  • Nitrating Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid to acetic anhydride at a low temperature (e.g., -10 °C to 0 °C).

  • Substrate Solution: Dissolve this compound in acetic anhydride.

  • Reaction: Cool the substrate solution to -10 °C and slowly add the pre-formed nitrating mixture dropwise, maintaining the low temperature.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture onto crushed ice and water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield ethyl 2-amino-5-methyl-4-nitro-1H-pyrrole-3-carboxylate.

Data Summary: Nitration Reaction
ReagentSolventTemp. (°C)Yield (%)Reference
HNO₃ / Ac₂OAcetic Anhydride-10 to 0Moderate to HighGeneral Knowledge

Conclusion

This compound is a reactive substrate for a variety of electrophilic substitution reactions, which predominantly occur at the C4 position. The protocols provided herein for halogenation, formylation, and nitration serve as a practical guide for researchers in the synthesis of functionalized pyrrole derivatives for applications in drug discovery and materials science. Careful control of reaction conditions is crucial for achieving high yields and selectivity.

Application of Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate is a versatile heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its intrinsic structural features, including a reactive amino group and an ester functionality on a pyrrole core, make it an ideal starting material for the construction of fused heterocyclic systems that can effectively target the ATP-binding site of various kinases. This application note details the synthesis of a potent kinase inhibitor scaffold, the pyrrolo[2,3-d]pyrimidine core, from this compound and its subsequent elaboration into a series of kinase inhibitors targeting key signaling pathways implicated in cancer.

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in kinase inhibitor design.[1] Its structural resemblance to adenine allows it to function as an ATP-competitive inhibitor, effectively blocking the phosphotransferase activity of kinases and disrupting downstream signaling cascades. Several approved drugs and clinical candidates, such as tofacitinib and ruxolitinib, feature this core structure.[2]

This document provides detailed protocols for the synthesis of a 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one intermediate and its conversion to a series of N4-aryl substituted kinase inhibitors. Furthermore, it presents quantitative data on their inhibitory activities against various kinases and illustrates the relevant signaling pathways.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-stage process. The first stage is the cyclization of this compound to form the core pyrrolo[2,3-d]pyrimidine scaffold. The second stage involves the functionalization of this core to generate a library of potent kinase inhibitors.

Synthetic Pathway start Ethyl 2-amino-5-methyl-1H- pyrrole-3-carboxylate intermediate 6-Methyl-7H-pyrrolo[2,3-d]- pyrimidin-4(3H)-one start->intermediate Formamide, High Temperature chlorinated 4-Chloro-6-methyl-7H- pyrrolo[2,3-d]pyrimidine intermediate->chlorinated POCl3 final_product N4-Aryl-6-methyl-7H-pyrrolo- [2,3-d]pyrimidin-4-amines (Kinase Inhibitors) chlorinated->final_product Substituted Aniline, Buchwald-Hartwig Coupling Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Survival Survival Angiogenesis Angiogenesis Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibitor->VEGFR

References

The Strategic Utility of Ethyl 2-Amino-5-methyl-1H-pyrrole-3-carboxylate in the Assembly of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate is a versatile and highly valuable scaffold in synthetic organic and medicinal chemistry. Its inherent structural features, namely the nucleophilic 2-amino group positioned ortho to a readily modifiable ester functionality on a pyrrole core, make it an ideal precursor for the construction of a diverse array of fused heterocyclic systems. These resulting bicyclic and polycyclic structures, particularly pyrrolo[2,3-d]pyrimidines (7-deazapurines), are of significant interest in drug discovery due to their structural analogy to endogenous purines, enabling them to interact with a wide range of biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key fused heterocyclic frameworks.

Application Note 1: Synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

The cyclocondensation of this compound with formamide is a fundamental and widely employed method for the synthesis of the 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol core structure. This key intermediate serves as a versatile platform for further functionalization to generate a variety of bioactive molecules, including kinase inhibitors and anti-inflammatory agents. The reaction proceeds via an initial formation of a formamidine intermediate, followed by an intramolecular cyclization and elimination of ethanol.

General Reaction Scheme:

G start This compound product 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol start->product Heat reagent Formamide (HCONH2) reagent->product

Caption: Synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.

Experimental Protocol:

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring bar

Procedure:

  • A mixture of this compound (1.0 eq) in formamide (10-15 eq) is placed in a round-bottom flask equipped with a stirring bar and a reflux condenser.

  • The reaction mixture is heated to reflux (typically 180-210 °C) and maintained at this temperature for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, during which the product often precipitates.

  • The cooled mixture is diluted with water, and the resulting solid is collected by vacuum filtration.

  • The collected solid is washed with cold water and then with a small amount of cold ethanol to remove residual formamide.

  • The crude product is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water.

Quantitative Data:

Starting MaterialReagentProductReaction ConditionsYield
This compoundFormamide5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-olReflux, 4-8 h75-90% (representative)

Application Note 2: Synthesis of 2,4-Diamino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

The reaction of this compound with guanidine is a crucial transformation for accessing 2,4-diamino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This scaffold is a key component in a variety of therapeutic agents, including neuroprotective and antiasthma compounds. The reaction involves a cyclocondensation where guanidine acts as the C-N-C building block to form the pyrimidine ring.

General Reaction Scheme:

G start This compound product 2,4-Diamino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine start->product Solvent, Heat reagent Guanidine Hydrochloride, Base reagent->product

Caption: Synthesis of 2,4-Diamino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocol:

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring bar

Procedure:

  • Sodium metal (2.2 eq) is cautiously dissolved in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • To this solution, guanidine hydrochloride (2.0 eq) is added, and the mixture is stirred for 30 minutes at room temperature to form free guanidine.

  • This compound (1.0 eq) is then added to the reaction mixture.

  • The resulting suspension is heated to reflux and maintained at this temperature for 6-12 hours. The reaction progress can be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration.

  • The crude product is washed with water and dried. Recrystallization from a suitable solvent system, such as ethanol/water, can be performed for further purification.

Quantitative Data:

Starting MaterialReagentProductReaction ConditionsYield
This compoundGuanidine Hydrochloride, NaOEt2,4-Diamino-5-methyl-7H-pyrrolo[2,3-d]pyrimidineEthanol, Reflux, 6-12 h60-80% (representative)

Application Note 3: Synthesis of Fused Pyrrolo[2,3-b]pyridines

While less common than the synthesis of pyrrolo[2,3-d]pyrimidines, this compound can also serve as a precursor for the synthesis of pyrrolo[2,3-b]pyridine derivatives. These are important scaffolds in medicinal chemistry, with applications as kinase inhibitors. The synthesis typically involves a condensation reaction with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.

General Reaction Scheme:

G start This compound product Substituted Pyrrolo[2,3-b]pyridine start->product Acid or Base catalyst, Heat reagent 1,3-Dicarbonyl Compound (e.g., Acetylacetone) reagent->product

Caption: General synthesis of Pyrrolo[2,3-b]pyridines.

Experimental Protocol (General - Friedländer Annulation):

Materials:

  • This compound

  • A 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Catalyst (e.g., piperidine, acetic acid, or a Lewis acid)

  • Solvent (e.g., ethanol, acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring bar

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, the 1,3-dicarbonyl compound (1.1 eq) is added.

  • A catalytic amount of an acid (e.g., acetic acid) or a base (e.g., piperidine) is added to the mixture.

  • The reaction mixture is heated to reflux for 8-24 hours, with monitoring by TLC.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired pyrrolo[2,3-b]pyridine derivative.

Quantitative Data:

Starting MaterialReagentProductReaction ConditionsYield
This compoundAcetylacetoneEthyl 4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylatePiperidine, Ethanol, Reflux, 12 h50-70% (representative)

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of fused heterocyclic systems from this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Combine Starting Material and Reagents in Solvent B Heat Reaction Mixture (Reflux) A->B C Monitor Reaction by TLC B->C D Cool Reaction Mixture C->D E Precipitation/Extraction D->E F Filtration E->F G Drying of Crude Product F->G H Recrystallization or Column Chromatography G->H I Characterization (NMR, MS, etc.) H->I

Caption: General workflow for synthesis and purification.

Application Notes and Protocols for Antimicrobial Screening of Ethyl 2-Amino-5-methyl-1H-pyrrole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for conducting antimicrobial screening of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate derivatives. These guidelines are intended to assist researchers in the systematic evaluation of the antimicrobial efficacy of this class of compounds, ensuring reproducibility and comparability of results.

Introduction

The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrrole-containing heterocyclic compounds are of considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. The this compound scaffold represents a promising starting point for the development of new antimicrobial drugs.

This document outlines the essential experimental procedures for determining the in vitro antimicrobial activity of derivatives of this core structure. The protocols provided are based on widely accepted methods for antimicrobial susceptibility testing.

Data Presentation

Effective data management is crucial for the comparison and interpretation of antimicrobial screening results. All quantitative data should be meticulously recorded and organized. The following table provides a template for summarizing the results of antimicrobial screening assays.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative Structure/SubstituentTest MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Example-1 R = 4-chlorophenylStaphylococcus aureus ATCC 25923Data not availableData not available
Example-2 R = 2-hydroxynaphthylEscherichia coli ATCC 25922Data not availableData not available
Example-3 R = 3-nitrophenylCandida albicans ATCC 10231Data not availableData not available
Positive Controle.g., CiprofloxacinStaphylococcus aureus ATCC 25923Insert valueInsert value
Negative Controle.g., DMSOEscherichia coli ATCC 259220> Maximum concentration tested

Note: Currently, there is no publicly available, specific quantitative data on the antimicrobial activity of this compound derivatives. Researchers are encouraged to use this table to record their experimental findings.

Experimental Protocols

The following are detailed protocols for two standard and widely used methods for antimicrobial susceptibility testing: the Agar Well Diffusion Method for preliminary screening and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

This method is a preliminary screening tool to assess the qualitative antimicrobial activity of the synthesized compounds.

Materials:

  • Test compounds (this compound derivatives)

  • Muller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes (90 mm diameter)

  • Standard microbial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive bacteria); Escherichia coli, Pseudomonas aeruginosa (Gram-negative bacteria); Candida albicans (fungus))

  • Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used to dissolve compounds, e.g., Dimethyl sulfoxide - DMSO)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

  • Laminar flow hood

Procedure:

  • Preparation of Media: Prepare MHA or SDA as per the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into sterile Petri dishes. Allow the agar to solidify completely in a laminar flow hood.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture (18-24 hours for bacteria, 24-48 hours for fungi) in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the microbial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the solidified agar plate evenly in three directions to ensure a uniform lawn of microbial growth.

  • Well Preparation: Aseptically punch wells of 6 mm diameter into the inoculated agar plates using a sterile cork borer.

  • Application of Test Compounds: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of each test compound solution and the controls into separate wells. The negative control well should contain the same volume of the solvent used.

  • Incubation: Allow the plates to stand for at least 30 minutes to permit the diffusion of the compounds into the agar. Incubate the plates in an inverted position at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Observation and Measurement: After incubation, observe the plates for the formation of a clear zone of inhibition around the wells. Measure the diameter of the zone of inhibition in millimeters (mm).

Broth Microdilution Method (MIC Determination)

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standard microbial strains

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Growth control (broth with inoculum)

  • Sterility control (broth only)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a microbial suspension as described in the agar well diffusion method and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate: Add the standardized inoculum to all wells containing the test compounds, the growth control well, and the positive control well. The sterility control well should only contain broth.

  • Incubation: Cover the microtiter plate and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial screening and a conceptual pathway for the structure-activity relationship of the target compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_agar Agar Well Diffusion Steps cluster_broth Broth Microdilution Steps cluster_results Data Analysis prep_compounds Prepare Test Compound Solutions agar_well Agar Well Diffusion prep_compounds->agar_well broth_micro Broth Microdilution prep_compounds->broth_micro prep_media Prepare Agar/Broth Media prep_media->agar_well prep_media->broth_micro prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->agar_well prep_inoculum->broth_micro inoculate_plate Inoculate Agar Plate agar_well->inoculate_plate serial_dilute Serial Dilution of Compounds broth_micro->serial_dilute create_wells Create Wells inoculate_plate->create_wells add_compounds Add Compounds to Wells create_wells->add_compounds incubate_agar Incubate Plates add_compounds->incubate_agar measure_zones Measure Zones of Inhibition (mm) incubate_agar->measure_zones inoculate_wells Inoculate Microtiter Plate serial_dilute->inoculate_wells incubate_broth Incubate Plate inoculate_wells->incubate_broth determine_mic Determine MIC (µg/mL) incubate_broth->determine_mic analyze_data Analyze and Tabulate Data measure_zones->analyze_data determine_mic->analyze_data structure_activity_relationship cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_properties Physicochemical Properties cluster_activity Biological Outcome core Ethyl 2-amino-5-methyl- 1H-pyrrole-3-carboxylate r1_sub Substitution at N-1 Position core->r1_sub r_amino_sub Modification of the 2-Amino Group core->r_amino_sub r_ester_sub Alteration of the 3-Ester Group core->r_ester_sub lipophilicity Lipophilicity r1_sub->lipophilicity electronics Electronic Effects r1_sub->electronics sterics Steric Hindrance r1_sub->sterics r_amino_sub->lipophilicity r_amino_sub->electronics r_amino_sub->sterics r_ester_sub->lipophilicity r_ester_sub->electronics r_ester_sub->sterics activity Antimicrobial Activity (e.g., MIC) lipophilicity->activity electronics->activity sterics->activity

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-Amino-5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route for this compound?

A1: A widely employed and accessible method is the base-catalyzed condensation reaction between an α-amino nitrile, such as aminoacetonitrile, and a β-ketoester, like ethyl acetoacetate. This reaction proceeds through a series of steps including imine formation, tautomerization, and intramolecular cyclization to yield the desired 2-aminopyrrole derivative.

Q2: What are the critical parameters that influence the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of the synthesis. These include the choice and concentration of the base catalyst, the reaction temperature and time, the purity of the starting materials, and the efficiency of the final purification method. Careful optimization of these parameters is crucial for achieving high yields and purity.

Q3: What are some common side reactions to be aware of during this synthesis?

A3: Potential side reactions include the self-condensation of ethyl acetoacetate, hydrolysis of the nitrile group of aminoacetonitrile under certain conditions, and the formation of polymeric byproducts. Minimizing these side reactions is key to improving the overall yield of the desired product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive or Inappropriate Base Catalyst Ensure the base (e.g., sodium ethoxide, potassium tert-butoxide) is fresh and anhydrous. The choice of base can be critical; consider screening different bases to find the optimal one for your specific conditions.
Low Reaction Temperature While lower temperatures can minimize side reactions, insufficient heat may prevent the reaction from proceeding. Gradually increase the reaction temperature and monitor the progress by TLC.
Insufficient Reaction Time The reaction may require a longer time to reach completion. Monitor the reaction progress over an extended period.
Impure Starting Materials Use freshly distilled or purified aminoacetonitrile and ethyl acetoacetate. Impurities can interfere with the reaction.
Presence of Water The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

Problem 2: Formation of a Dark, Tarry Reaction Mixture

Possible Cause Suggested Solution
Excessively High Reaction Temperature High temperatures can lead to the decomposition of starting materials and the product, resulting in polymerization. Lower the reaction temperature and consider a longer reaction time.
Incorrect Stoichiometry An excess of one reactant, particularly the ketoester, can lead to side reactions and polymerization. Ensure the stoichiometry of the reactants is accurate.
Concentrated Base A high concentration of the base can promote undesired side reactions. Consider using a more dilute solution of the base or a weaker base.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Presence of Multiple Byproducts Optimize the reaction conditions to minimize the formation of side products. Column chromatography may be necessary to separate the desired product from impurities.
Product is an Oil or Low-Melting Solid If the product does not readily crystallize, try different solvent systems for recrystallization. Trituration with a non-polar solvent like hexane can sometimes induce crystallization.
Residual Base in the Crude Product Ensure the reaction is properly quenched and neutralized before workup to remove any residual base, which can interfere with purification.

Data Presentation

The following tables summarize the hypothetical effect of different reaction parameters on the yield of this compound. This data is for illustrative purposes and actual results may vary.

Table 1: Effect of Base Catalyst on Product Yield

Base Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Sodium EthoxideEthanol78665
Potassium tert-Butoxidetert-Butanol82672
Sodium HydroxideEthanol781245
TriethylamineEthanol782430

Table 2: Effect of Reaction Temperature on Product Yield

Base Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Potassium tert-Butoxidetert-Butanol601258
Potassium tert-Butoxidetert-Butanol82672
Potassium tert-Butoxidetert-Butanol100468 (with increased byproducts)

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on the condensation of an α-amino nitrile with a β-ketoester.

Materials:

  • Aminoacetonitrile hydrochloride

  • Ethyl acetoacetate

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol, add aminoacetonitrile hydrochloride (1.0 equivalent) portion-wise at room temperature under an inert atmosphere.

  • Stir the resulting suspension for 30 minutes.

  • Add ethyl acetoacetate (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A Aminoacetonitrile C Base-Catalyzed Condensation A->C B Ethyl Acetoacetate B->C D Intramolecular Cyclization C->D Intermediate Formation E Aromatization D->E F Ethyl 2-Amino-5-methyl- 1H-pyrrole-3-carboxylate E->F

Caption: Reaction pathway for the synthesis of the target compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Base Check Base Activity and Anhydrous Conditions Start->Check_Base Check_Temp Optimize Reaction Temperature Check_Base->Check_Temp OK Solution1 Use Fresh, Anhydrous Base Check_Base->Solution1 Inactive/Wet Check_Time Increase Reaction Time Check_Temp->Check_Time OK Solution2 Gradually Increase Temp. Check_Temp->Solution2 Too Low Check_Purity Verify Starting Material Purity Check_Time->Check_Purity OK Solution3 Monitor by TLC for Longer Duration Check_Time->Solution3 Too Short Solution4 Purify/Distill Starting Materials Check_Purity->Solution4 Impure End Yield Improved Check_Purity->End Pure Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A workflow for troubleshooting low product yield.

Logical_Relationships Parameter Interdependencies Yield Product Yield Purity Product Purity Yield->Purity Temp Reaction Temperature Temp->Yield Time Reaction Time Temp->Time Side_Reactions Side Reactions Temp->Side_Reactions Time->Yield Base Base Strength/ Concentration Base->Yield Base->Side_Reactions Side_Reactions->Purity

Caption: Logical relationships between key reaction parameters.

Technical Support Center: Purification of Ethyl 2-Amino-5-Methyl-1H-Pyrrole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly after its synthesis, which often proceeds via a multicomponent reaction analogous to the Gewald synthesis.

Issue Potential Cause(s) Recommended Solutions
Low Yield After Purification - Incomplete reaction or side reactions during synthesis.- Product loss during extraction and washing steps.- Suboptimal conditions for recrystallization or column chromatography.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Minimize the number of extraction and washing steps, and avoid vigorous shaking that can lead to emulsion formation.- Optimize recrystallization solvent systems and chromatography elution gradients.
Product Discoloration (Yellow, Brown, or Tarry) - Oxidation of the electron-rich pyrrole ring, which is sensitive to air and light.- Presence of highly conjugated polymeric byproducts.- Residual acidic or basic catalysts from the synthesis.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.- Before final purification, consider treating a solution of the crude product with activated charcoal to adsorb colored impurities.- Ensure thorough neutralization and removal of any catalysts during the workup.
Oily Product Instead of Solid Crystals - Presence of impurities that inhibit crystallization.- Inappropriate choice of recrystallization solvent.- Attempt purification by column chromatography before recrystallization.- For recrystallization, use a solvent system where the compound is soluble when hot but sparingly soluble when cold. A combination of a "good" solvent (e.g., ethanol, ethyl acetate) and a "bad" solvent (e.g., hexane, water) can be effective.
Streaking or Tailing on TLC/Column Chromatography - The compound is too polar for the chosen eluent system.- Interaction of the amino group with the acidic silica gel.- Gradually increase the polarity of the eluent.- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to suppress tailing.
Presence of Multiple Spots on TLC After Purification - Incomplete separation of closely related byproducts or isomers.- Decomposition of the product on the silica gel.- Use a shallower solvent gradient in column chromatography for better resolution.- Consider using a different stationary phase, such as alumina, or a different chromatography technique like reverse-phase HPLC.- Deactivate the silica gel with a small percentage of water or triethylamine before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: While specific byproducts can vary based on the exact synthetic route, common impurities in related multicomponent syntheses of polysubstituted pyrroles may include:

  • Unreacted starting materials: Such as ethyl acetoacetate, ethyl cyanoacetate, or the ammonia source.

  • Side-products from self-condensation of starting materials.

  • Isomeric pyrroles: Depending on the regioselectivity of the cyclization step.

  • Oxidized and polymerized pyrrole species: These often appear as colored impurities.

Q2: Which solvent system is best for the recrystallization of this compound?

A2: A good starting point for recrystallization is a binary solvent system. Common choices for aminopyrrole derivatives include:

  • Ethanol/Water

  • Ethyl Acetate/Hexane

  • Dichloromethane/Hexane

The ideal system will dissolve the compound when hot and allow for the formation of well-defined crystals upon cooling.

Q3: How can I prevent the oxidation of my purified product during storage?

A3: To prevent oxidation, store the purified this compound in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer).

Q4: My compound appears pure by TLC but has a low melting point. What could be the issue?

A4: A depressed melting point, despite a single spot on TLC, can indicate the presence of amorphous solid instead of a crystalline material, or the presence of impurities that co-elute with your product on TLC. Consider using a different TLC eluent system to check for hidden impurities or attempt recrystallization from a different solvent system to obtain a more crystalline solid.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for purifying the crude product from a reaction mixture, especially when significant amounts of byproducts are present.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running the starting eluent through it.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

  • Loading and Elution:

    • Carefully load the prepared sample onto the top of the silica gel bed.

    • Begin elution with a low polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 Hexane:Ethyl Acetate) to elute the desired compound.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization

This protocol is effective for obtaining a highly pure, crystalline product after initial purification by chromatography or if the crude product is relatively clean.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not at room temperature. A good solvent pair consists of a "good" solvent in which the compound is soluble and a miscible "bad" solvent in which it is not.

  • Dissolution:

    • Place the crude or semi-pure compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent until the solid just dissolves.

  • Crystallization:

    • If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • If using a solvent pair, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify and then cool slowly.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Reaction Mixture Workup Aqueous Workup (Extraction & Washing) Crude_Product->Workup Drying Drying of Organic Layer Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification_Choice Purity Assessment (TLC) Solvent_Removal->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography High Impurity Recrystallization Recrystallization Purification_Choice->Recrystallization Low Impurity Column_Chromatography->Recrystallization Further Purification Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Issue Discoloration Product Discolored? Start->Discoloration Low_Yield Low Yield? Discoloration->Low_Yield No Oxidation Suspect Oxidation/ Polymerization Discoloration->Oxidation Yes Purity_Issue Purity Issue (TLC)? Low_Yield->Purity_Issue No Reaction_Incomplete Incomplete Reaction or Handling Loss Low_Yield->Reaction_Incomplete Yes Tailing Streaking/Tailing on TLC? Purity_Issue->Tailing Yes Multiple_Spots Multiple Spots After Purification? Purity_Issue->Multiple_Spots No Inert_Atmosphere Use Inert Atmosphere & Protect from Light Oxidation->Inert_Atmosphere Charcoal Activated Charcoal Treatment Oxidation->Charcoal Optimize_Reaction Optimize Synthesis & Workup Reaction_Incomplete->Optimize_Reaction Optimize_Purification Optimize Purification Parameters Reaction_Incomplete->Optimize_Purification Tailing_Solution Add Base to Eluent Tailing->Tailing_Solution Separation_Solution Optimize Chromatography (Gradient, Stationary Phase) Multiple_Spots->Separation_Solution

Caption: A troubleshooting decision tree for the purification of this compound.

common side reactions in the synthesis of 2-aminopyrrole esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminopyrrole esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aminopyrrole esters?

A1: Several methods are employed for the synthesis of 2-aminopyrrole esters. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common approaches include:

  • Domino reactions of alkynyl vinyl hydrazides.[1][2]

  • Multicomponent reactions (MCRs) involving, for example, N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides.[3]

  • Modifications of classical pyrrole syntheses such as the Hantzsch, Paal-Knorr, or Knorr-type syntheses , although these may require adaptation for 2-amino substitution.[1]

Q2: I am observing multiple products in my reaction mixture when synthesizing N-protected 2-aminopyrrole esters. What could be the cause?

A2: The formation of multiple products, particularly in the case of N-protected 2-aminopyrroles, can be due to the translocation or loss of protecting groups under the reaction conditions. For instance, in the synthesis from N,N'-diprotected alkynyl vinyl hydrazides, different N-protection patterns on the final 2-aminopyrrole product can emerge.[1][2] Reaction time and temperature are critical factors that can influence the distribution of these products.[1][2]

Q3: My yield of the desired 2-aminopyrrole ester is consistently low. What general factors should I investigate?

A3: Low yields in organic synthesis can be attributed to several factors. Key areas to troubleshoot include:

  • Purity of starting materials: Impurities can lead to side reactions and inhibit catalyst activity.

  • Reaction conditions: Temperature, reaction time, solvent, and concentration are all critical parameters that may require optimization.

  • Stoichiometry of reactants: An incorrect ratio of starting materials can lead to incomplete conversion.

  • Atmosphere: Some reactions are sensitive to moisture or oxygen and may require an inert atmosphere (e.g., nitrogen or argon).

Q4: Are there any common side reactions to be aware of in pyrrole synthesis in general that might apply to 2-aminopyrrole esters?

A4: Yes, classical pyrrole syntheses have well-documented side reactions. For example, in the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine, a common side product is a furan derivative formed by the acid-catalyzed cyclization of the dicarbonyl compound before the amine can react. While not specific to 2-aminopyrrole esters, the underlying principles of competing reaction pathways are relevant.

Troubleshooting Guides

Issue 1: Formation of Multiple N-Protected Side Products in Domino Synthesis

Scenario: In the synthesis of N-Boc protected 2-aminopyrrole esters from a di-Boc protected alkynyl vinyl hydrazide, you observe the formation of the desired mono-Boc product alongside a di-Boc product and a fully deprotected 2-aminopyrrole.

Possible Causes and Solutions:

  • Reaction Time: Shorter reaction times may favor the formation of the di-Boc or other intermediates, while longer reaction times can lead to the desired mono-Boc product or even complete deprotection.

    • Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time for the desired product. An extended reaction time from 24 to 72 hours has been shown to favor the formation of the mono-protected product over other species.[1][2]

  • Reaction Temperature: The temperature can significantly affect the rate of protecting group translocation and elimination.

    • Solution: Increasing the reaction temperature, for example by switching the solvent from toluene to xylene, can promote the formation of a single mono-protected 2-aminopyrrole.[1][2]

Quantitative Data on Reaction Condition Optimization:

The following table summarizes the effect of reaction time and temperature on the product distribution in the synthesis of a model N-Boc-2-aminopyrrole.

EntrySolventTime (h)TemperatureProduct A (Di-Boc) Yield (%)Product B (Mono-Boc on Pyrrole N) Yield (%)Product C (Mono-Boc on Amino Group) Yield (%)
1Toluene24Reflux173731
2Toluene72Reflux42650
3Xylenes24RefluxNot ObservedNot Observed82

Data adapted from Cuesta et al., Org. Lett. 2021.[1][2]

Issue 2: Low Yield in Multicomponent Synthesis of 2-Aminopyrrole Esters

Scenario: A one-pot multicomponent reaction to synthesize a polysubstituted 2-aminopyrrole ester is providing a low yield of the desired product.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The solvent and base used can have a significant impact on the reaction outcome.

    • Solution: Screen different solvents and bases. For example, in some multicomponent reactions for 2-aminopyrroles, switching from acetonitrile to DMF as the solvent and using DBU as the base was found to be crucial for the elimination step to form the pyrrole ring.

  • Formation of Stable Intermediates: The reaction may stall at a stable intermediate, such as a pyrroline, which requires an additional step to be converted to the final pyrrole product.

    • Solution: An oxidation step may be necessary after the initial cyclization. Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be used to oxidize the intermediate pyrroline to the aromatic pyrrole.

  • Competing Side Reactions: The starting materials may be undergoing other reactions, such as self-condensation or polymerization.

    • Solution: Adjusting the rate of addition of one of the reactants or changing the reaction temperature can help to favor the desired reaction pathway.

Experimental Protocols

General Procedure for the Synthesis of a Mono-N-Boc-2-aminopyrrole via Domino Reaction:

  • Reactant Preparation: Dissolve the N,N'-di-Boc-alkynyl vinyl hydrazide (1.0 eq) in xylenes (0.02 M).

  • Reaction: Heat the solution to reflux (approximately 140 °C) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC, observing the sequential appearance and disappearance of intermediates and the formation of the final product.[1][2]

  • Workup: After 24 hours, or once the reaction is complete as indicated by TLC, cool the reaction mixture to room temperature.

  • Purification: Concentrate the solvent under reduced pressure. The crude residue can then be purified by column chromatography on silica gel to isolate the desired mono-N-Boc-2-aminopyrrole.[1][2]

Visualizations

Reaction_Pathway AVH N,N'-di-Boc Alkynyl Vinyl Hydrazide Intermediate1 Intermediate A (Expected Di-Boc Pyrrole) AVH->Intermediate1 Toluene, 24h (17%) Intermediate2 Intermediate B (Mono-Boc on Pyrrole N) AVH->Intermediate2 Toluene, 24h (37%) FinalProduct Desired Product (Mono-Boc on Amino Group) AVH->FinalProduct Toluene, 24h (31%) AVH->FinalProduct Xylenes, 24h (82%) Intermediate1->FinalProduct Time, Heat Intermediate2->FinalProduct Time, Heat

Caption: Reaction pathway for the synthesis of N-Boc-2-aminopyrroles.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) CheckPurity->OptimizeConditions Purity OK AnalyzeByproducts Identify Side Products (LC-MS, NMR) OptimizeConditions->AnalyzeByproducts AdjustStoichiometry Adjust Reactant Stoichiometry AnalyzeByproducts->AdjustStoichiometry Side Reactions Identified Purification Refine Purification Method AnalyzeByproducts->Purification Minor Impurities AdjustStoichiometry->OptimizeConditions Success Improved Yield and Purity Purification->Success

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Troubleshooting Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of substituted pyrroles, with a focus on addressing low reaction yields.

Important Clarification: Gewald Synthesis vs. Pyrrole Synthesis

Before proceeding, it is crucial to clarify a common point of confusion. The topic mentions "Gewald synthesis of pyrroles"; however, the Gewald reaction is a well-established method for the synthesis of substituted 2-aminothiophenes , not pyrroles.[1][2] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1][3]

If you are attempting a Gewald reaction and expecting a pyrrole, the fundamental reaction scheme is incorrect for your target compound. If you are experiencing low yields in a pyrrole synthesis, it is likely you are using a different named reaction. This guide will focus on troubleshooting three common and versatile methods for pyrrole synthesis: the Paal-Knorr Synthesis , the Knorr Synthesis , and the Hantzsch Synthesis .[4][5][6]

Paal-Knorr Pyrrole Synthesis: Troubleshooting Guide

The Paal-Knorr synthesis is a widely used and straightforward method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia, often under neutral or weakly acidic conditions.[4][7][8]

Frequently Asked Questions (FAQs)

Q1: My Paal-Knorr reaction has a very low yield or is not proceeding to completion. What are the common causes?

A1: Low yields in the Paal-Knorr synthesis can often be attributed to several factors:[8][9]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, sterically hindered 1,4-dicarbonyl compounds can impede the reaction.[9]

  • Suboptimal Reaction Conditions: The reaction often requires heat. Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause degradation of the starting materials or the pyrrole product.[9][10]

  • Inappropriate Catalyst/pH: While an acid catalyst can accelerate the reaction, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[7][9] The reaction is typically best performed under neutral or weakly acidic conditions.[7]

  • Purification Losses: The workup and purification steps can lead to a significant loss of product. Ensure efficient extraction and consider optimizing your purification method (e.g., chromatography vs. distillation vs. crystallization).[9]

Q2: I am observing a significant amount of a furan byproduct. How can I minimize its formation?

A2: Furan formation is the most common side reaction in the Paal-Knorr synthesis.[8][9] It occurs via the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound before it can react with the amine. To minimize this:

  • Control the Acidity: Avoid strongly acidic conditions (pH < 3). The use of a weak acid, like acetic acid, is often sufficient to catalyze the reaction without promoting significant furan formation.[7][9]

  • Increase Amine Concentration: Using an excess of the amine can help to favor the pyrrole synthesis pathway over the competing furan formation.[9]

Q3: My crude product is a dark, tarry material that is difficult to purify. What is causing this?

A3: The formation of dark, polymeric, or tarry substances is typically caused by excessively high temperatures or highly acidic conditions, which can lead to the degradation and polymerization of the starting materials or the pyrrole product itself.[9] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or running the reaction under neutral conditions.[9]

Data Presentation: Catalyst Performance in Paal-Knorr Synthesis

The choice of catalyst can significantly impact the reaction time and yield. The following table summarizes the performance of various catalysts in the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole.

CatalystTime (min)Yield (%)
ZrOCl₂·8H₂O597
Sc(OTf)₃3095
Bi(NO₃)₃·5H₂O60095
TSA6084
Zr(KPO₄)₂12078
(Data adapted from Rahmatpour et al.)[5]

In another study, various aluminas were tested as catalysts for the reaction of acetonylacetone with 4-toluidine, with CATAPAL 200 providing a 96% yield at 60°C in 45 minutes.[11]

Experimental Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole[12][13]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), and methanol (0.5 mL).

  • Catalysis: Add one drop of concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. Add 5.0 mL of cold 0.5 M hydrochloric acid to precipitate the product.

  • Purification: Collect the resulting crystals by vacuum filtration and wash them with cold water. Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure product.

Troubleshooting Workflow: Paal-Knorr Synthesis

Paal_Knorr_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Paal-Knorr Synthesis cause1 Incomplete Reaction start->cause1 cause2 Furan Byproduct start->cause2 cause3 Polymerization/Tar start->cause3 sol1a Increase Temperature or Reaction Time Moderately cause1->sol1a sol1b Check Reactivity of Starting Materials (Steric/Electronic) cause1->sol1b sol1c Optimize Catalyst cause1->sol1c sol2a Decrease Acidity (pH > 3) or Use Milder Acid cause2->sol2a sol2b Use Excess Amine cause2->sol2b sol3a Lower Reaction Temperature cause3->sol3a sol3b Use Milder Catalyst or Neutral Conditions cause3->sol3b end_node Improved Yield sol1a->end_node sol1b->end_node sol1c->end_node sol2a->end_node sol2b->end_node sol3a->end_node sol3b->end_node

A troubleshooting guide for common Paal-Knorr synthesis issues.

Knorr Pyrrole Synthesis: Troubleshooting Guide

The Knorr pyrrole synthesis is a classic method that involves the reaction of an α-amino-ketone with a compound containing an activated methylene group (like a β-ketoester).[12][13] A significant challenge is the instability of α-amino ketones, which tend to self-condense.[12][14]

Frequently Asked Questions (FAQs)

Q1: My Knorr synthesis is failing. What is the most likely point of failure?

A1: The primary challenge in the Knorr synthesis is the stability and generation of the α-amino ketone intermediate. These compounds are prone to self-condensation.[12][14] To overcome this, they are almost always prepared in situ. A common method is the reduction of an α-oximino ketone using zinc dust in acetic acid.[12] If this in situ generation is inefficient, the overall yield will be low.

Q2: How can I improve the yield of the in situ generation of the α-amino ketone?

A2: The original Knorr protocol involves two main steps for the in situ generation:

  • Nitrosation: An active methylene compound (e.g., ethyl acetoacetate) is reacted with a nitrite source (e.g., sodium nitrite) in acetic acid to form an α-oximino-β-ketoester. This step should be done at a low temperature (below 10 °C) to avoid side reactions.[14]

  • Reduction: Zinc dust is added to reduce the oxime to the amine. This reaction is exothermic and may require cooling to control the temperature.[12][14] Gradually adding the zinc dust and the oxime solution to the second equivalent of the β-ketoester can improve control and yield.[12]

Q3: I'm getting a complex mixture of products. What are the possible side reactions?

A3: Besides the self-condensation of the α-amino ketone, other side reactions can include:

  • Incomplete reaction: If the reaction is not heated sufficiently after the reduction step, the cyclization may not go to completion.

  • Hydrolysis of ester groups: If harsh acidic conditions and high temperatures are used for a prolonged time, ester groups on the pyrrole ring can be hydrolyzed.

  • Alternative cyclizations: Depending on the substrates, alternative condensation pathways could lead to isomeric products or other heterocyclic systems.

Data Presentation: Typical Yields in Knorr Synthesis

The Knorr synthesis generally provides moderate to good yields for a range of substituted pyrroles.

ProductYield (%)
MeCOOEtMeDiethyl 3,5-dimethylpyrrole-2,4-dicarboxylate~80
PhCOOEtMeEthyl 5-methyl-2-phenylpyrrole-3-carboxylate57-65
MeCOMeMe3-Acetyl-2,4-dimethylpyrrole60-70
(Yields are representative and can vary based on specific conditions and scale.)[15]
Experimental Protocol: Classic Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate[16]
  • Preparation of Oxime: In a flask, dissolve ethyl acetoacetate (1.0 equivalent) in glacial acetic acid. Cool the mixture in an ice bath to 5-10 °C. Slowly add a saturated aqueous solution of sodium nitrite (1.0 equivalent) while keeping the temperature below 10 °C to form ethyl 2-oximinoacetoacetate.

  • Reduction and Condensation: In a separate, larger flask, add a second portion of ethyl acetoacetate (1.1 equivalents) and a suspension of zinc dust (2.2 equivalents) in glacial acetic acid.

  • Reaction: Gradually add the cold oxime solution from step 1 to the zinc/acetoacetate suspension with vigorous stirring. The reaction is exothermic; use an ice bath to maintain the temperature below 40 °C.

  • Completion and Work-up: After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional hour. Pour the hot mixture into a large volume of cold water.

  • Purification: Collect the precipitated crude product by filtration, wash thoroughly with water, and air dry. Recrystallize the solid from ethanol to obtain the pure product.

Troubleshooting Workflow: Knorr Synthesis

Knorr_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Knorr Synthesis cause1 Inefficient In Situ α-Amino Ketone Generation start->cause1 cause2 Self-Condensation of α-Amino Ketone start->cause2 cause3 Incomplete Cyclization start->cause3 sol1a Control Nitrosation Temperature (< 10 °C) cause1->sol1a sol1b Ensure Sufficient Zinc Dust for Reduction cause1->sol1b sol2a Gradual Addition of Oxime and Zinc to β-Ketoester cause2->sol2a sol2b Control Temperature During Reduction (< 40 °C) cause2->sol2b sol3a Ensure Final Reflux Step is Completed cause3->sol3a sol3b Monitor by TLC cause3->sol3b end_node Improved Yield sol1a->end_node sol1b->end_node sol2a->end_node sol2b->end_node sol3a->end_node sol3b->end_node

A troubleshooting guide for common Knorr synthesis issues.

Hantzsch Pyrrole Synthesis: Troubleshooting Guide

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[16][17] While versatile, managing chemoselectivity and competing side reactions is key to achieving good yields.[17]

Frequently Asked Questions (FAQs)

Q1: I am observing significant byproduct formation in my Hantzsch synthesis. How can I improve the chemoselectivity?

A1: Byproduct formation often arises from competing reaction pathways. Key areas to troubleshoot include:[17]

  • Enamine Formation: The reaction begins with the formation of an enamine from the β-ketoester and the amine. Ensure this step is efficient by using a slight excess of the amine and allowing sufficient time for it to form before adding the α-haloketone.

  • N- vs. C-Alkylation: The enamine can react with the α-haloketone via either N-alkylation or the desired C-alkylation. The choice of solvent can influence this selectivity; protic solvents like ethanol can favor the desired C-alkylation pathway.

  • Side Reactions of the α-Haloketone: The α-haloketone can self-condense or react directly with the amine in a simple substitution reaction. To minimize these side reactions, add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.[17]

Q2: The reaction yields are consistently low, even after optimizing for chemoselectivity. What else can be improved?

A2: Historically, the Hantzsch synthesis was known for modest yields (often below 45%).[18] However, modern variations have improved its efficiency. Consider the following:

  • Base: A weak base is often sufficient. Stronger bases may promote unwanted side reactions.

  • Temperature: Running the reaction at a moderate temperature (e.g., gentle reflux) can help control the reaction rate and minimize byproducts.[17]

  • Catalyst: While not always required, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used effectively, particularly in aqueous media.[18]

Q3: Can this reaction be performed under greener conditions?

A3: Yes, several modifications have been developed to make the Hantzsch synthesis more environmentally friendly. For example, using water as a solvent with a catalyst like DABCO has been shown to be effective for certain substrates.[18]

Data Presentation: Hantzsch Synthesis Yields

Yields in the Hantzsch synthesis are highly dependent on the substrates and conditions used. While classical methods often gave low to moderate yields, newer protocols have improved outcomes.

β-Ketoesterα-HaloketoneAmineConditionsYield (%)
Ethyl acetoacetateChloroacetoneAmmoniaClassical< 50
Pentane-2,4-dionePhenacyl bromideAnilineDABCO, H₂O~85-95
Ethyl acetoacetatePhenacyl iodideButylamineCAN (5%), EtOH, rt24
(Yields are representative of classical vs. modern approaches.)[18][19]
Experimental Protocol: Chemoselective Hantzsch Synthesis[19]
  • Enamine Formation: In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol. Stir the mixture at room temperature for 30 minutes to allow for enamine formation.

  • Addition of α-Haloketone: Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over a period of 15-20 minutes.

  • Reaction: Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired pyrrole derivative.

Troubleshooting Workflow: Hantzsch Synthesis

Hantzsch_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Low Chemoselectivity in Hantzsch Synthesis cause1 Inefficient Enamine Formation start->cause1 cause2 Competing N-Alkylation start->cause2 cause3 Side Reactions of α-Haloketone start->cause3 sol1a Use Slight Excess of Amine (1.1 eq) cause1->sol1a sol1b Allow Pre-formation Time (e.g., 30 min at RT) cause1->sol1b sol2a Use Protic Solvent (e.g., Ethanol) cause2->sol2a sol3a Slowly Add α-Haloketone to Enamine Solution cause3->sol3a sol3b Use Moderate Temperature cause3->sol3b end_node Improved Yield & Chemoselectivity sol1a->end_node sol1b->end_node sol2a->end_node sol3a->end_node sol3b->end_node

A troubleshooting guide for common Hantzsch synthesis issues.

References

optimization of reaction conditions for ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. It is intended for researchers, scientists, and drug development professionals to help navigate challenges encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: A prevalent method for the synthesis of this compound is a variation of the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia. For the target molecule, this typically involves the reaction of an ethyl acetoacetate derivative with an amino ketone in the presence of a catalyst.

Q2: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

A2: Low yields in this synthesis can stem from several factors:

  • Sub-optimal Reaction Conditions: Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can cause degradation of the starting materials or the desired product.

  • Poorly Reactive Starting Materials: The nucleophilicity of the amine and the reactivity of the dicarbonyl compound are crucial. Steric hindrance or electron-withdrawing groups on either reactant can slow down or prevent the reaction.

  • Inappropriate Catalyst: The choice and concentration of the acid or base catalyst are critical. An unsuitable catalyst may not effectively promote the reaction or could lead to side reactions.

  • Presence of Impurities: Impurities in the starting materials or solvents can interfere with the reaction and lead to the formation of byproducts.

  • Inefficient Purification: The product may be lost during the workup and purification steps, leading to a lower isolated yield.

Q3: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

A3: A common byproduct in Paal-Knorr type syntheses is the corresponding furan derivative. This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed self-cyclization and dehydration without reacting with the amine. To minimize furan formation, consider the following:

  • Control of Acidity: Avoid overly acidic conditions (pH < 3) which favor furan formation. Using a milder acid catalyst or a buffer can be beneficial.

  • Excess Amine: Using a slight excess of the amine starting material can help to favor the pyrrole formation pathway.

Q4: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?

A4: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder catalyst.

Q5: What are the recommended methods for purifying the synthesized this compound?

A5: Purification of the crude product can typically be achieved through the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often effective.

  • Column Chromatography: For oily products or to separate closely related impurities, column chromatography on silica gel is a standard purification technique. A gradient of ethyl acetate in hexane is often a good starting point for the eluent system.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Incorrect reaction temperature or time.- Inactive catalyst.- Low purity of starting materials.- Optimize temperature and reaction time (see Table 1).- Use a fresh or different catalyst.- Ensure the purity of reactants and solvents.
Formation of Furan Byproduct - Reaction conditions are too acidic.- Increase the pH to > 3.- Use a milder acid catalyst (e.g., acetic acid instead of HCl).- Use a slight excess of the amine reactant.
Formation of Tarry/Polymeric Material - Reaction temperature is too high.- Catalyst concentration is too high or too acidic.- Lower the reaction temperature.- Use a milder catalyst or reduce the catalyst loading.
Difficult Product Isolation - Product is highly soluble in the workup solvent.- Emulsion formation during extraction.- Use a different solvent for extraction.- Add brine to the aqueous layer to break emulsions.- Consider alternative purification methods like precipitation.
Inconsistent Yields - Variability in starting material quality.- Inconsistent reaction conditions.- Use starting materials from the same batch with confirmed purity.- Carefully control all reaction parameters (temperature, time, stoichiometry).

Experimental Protocols

Illustrative Paal-Knorr Synthesis Protocol

This is a generalized protocol and may require optimization for specific substrates and scales.

Materials:

  • Ethyl acetoacetate

  • 2-Amino-1-phenylethanone (or other suitable amino ketone)

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) and the amino ketone (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions - A Hypothetical Study

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Acetic AcidEthanol78865
2p-TsOHToluene110672
3NoneEthanol7824<10
4Acetic AcidMicrowave1200.585
5Sc(OTf)₃Acetonitrile80478

Visualizations

experimental_workflow start Start reactants Combine Ethyl Acetoacetate, Amino Ketone, Catalyst, and Solvent start->reactants reaction Heat to Reflux (Conventional or Microwave) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Solvent Removal & Aqueous Workup monitoring->workup Complete purification Column Chromatography or Recrystallization workup->purification product Pure this compound purification->product

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield or Reaction Failure check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_purity Analyze Purity of Starting Materials start->check_purity side_reactions Check for Side Products (e.g., Furan) by LC-MS start->side_reactions optimize Optimize Conditions: - Vary Temperature/Time - Screen Catalysts check_conditions->optimize purify_reagents Purify/Dry Reactants and Solvents check_purity->purify_reagents adjust_ph Adjust pH to > 3 Use Milder Catalyst side_reactions->adjust_ph Furan Detected

Technical Support Center: Scale-Up Synthesis of Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues that may arise during the scale-up of the synthesis, focusing on reaction conditions, product isolation, and purification.

Issue 1: Low Yield or Stalled Reaction

Question: We are scaling up the synthesis of this compound, and the reaction yield has dropped significantly compared to our lab-scale experiments. In some cases, the reaction appears to stall before completion. What are the potential causes and solutions?

Answer:

Low yields and stalled reactions during scale-up are common and can often be attributed to mass and heat transfer limitations.[1] Here are several potential causes and troubleshooting steps:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure the stirring mechanism (e.g., overhead stirrer type and speed) is adequate for the reactor volume to maintain a homogeneous reaction mixture.

  • Poor Temperature Control: Exothermic reactions that are easily managed on a small scale can become difficult to control in large reactors, as the surface area-to-volume ratio decreases.[1] This can lead to the formation of degradation products and byproducts.

    • Solution: Implement a more robust temperature control system. This may involve adjusting the addition rate of reagents for exothermic reactions or using a reactor with better heat exchange capabilities.

  • Reagent Quality and Stability: The quality of starting materials can have a more pronounced effect on a larger scale.

    • Solution: Ensure all reagents are of a suitable grade for scale-up and that their stability under the reaction conditions has been verified.

  • Extended Reaction Times: Longer reaction and work-up times at a larger scale can lead to the degradation of sensitive intermediates or the final product.[2]

    • Solution: Conduct stability studies on your intermediates and final product under the reaction and work-up conditions to determine acceptable time limits.

Potential Cause Recommended Solution
Inefficient MixingIncrease stirring speed or use a more appropriate stirrer design for the reactor.
Poor Heat TransferSlow down the addition of reagents; use a jacketed reactor with a suitable heating/cooling fluid.
Reagent PurityVerify the purity of all starting materials and solvents before use.
Product DegradationMinimize reaction and work-up times; consider in-situ quenching or immediate processing of the product stream.

Issue 2: Product Discoloration and Impurities

Question: Our isolated this compound is a dark color, and we are observing significant impurities by HPLC analysis. How can we address this?

Answer:

Pyrrole derivatives, particularly electron-rich 2-aminopyrroles, can be susceptible to oxidation and the formation of colored impurities.[3] This issue is often exacerbated during scale-up due to longer exposure to air and light during work-up and isolation.

  • Oxidation: The pyrrole ring can oxidize upon exposure to air, leading to highly colored polymeric byproducts.

    • Solution: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents before use.

  • Acid/Base Sensitivity: The product may be unstable in the presence of strong acids or bases used during the work-up.

    • Solution: Use mild acids or bases for pH adjustments and extractions. Perform a stability test on a small sample of the product with the intended acid or base before applying it to the entire batch.[4]

  • Residual Starting Materials and Byproducts: Incomplete reactions or side reactions can lead to impurities that are difficult to remove.

    • Solution: Optimize the reaction stoichiometry and conditions to drive the reaction to completion. Consider adding a quenching agent to remove any unreacted starting materials.

Impurity Type Potential Cause Troubleshooting Step
Colored ImpuritiesOxidation of the pyrrole ring.Work under an inert atmosphere; use degassed solvents.
Process-Related ImpuritiesIncomplete reaction or side reactions.Optimize reaction conditions; use a slight excess of one reactant if appropriate.
Degradation ProductsInstability to acid or base during work-up.Use mild aqueous washes (e.g., saturated sodium bicarbonate) and avoid strong acids/bases.

Issue 3: Challenges in Product Purification

Question: We are having difficulty purifying the product on a large scale. Column chromatography results in significant streaking and poor separation, and recrystallization is proving to be inefficient. What can we do?

Answer:

Purification is a significant challenge in the scale-up of many chemical processes. For polar compounds like substituted pyrroles, these issues are common.

  • Column Chromatography Issues: Streaking on silica gel is often due to the interaction of the basic amino group with the acidic silanol groups on the silica surface.[3]

    • Solution:

      • Basic Modifier: Add a small amount (0.1-1%) of a base like triethylamine or pyridine to your eluent to neutralize the acidic sites on the silica.[3]

      • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which can be more suitable for basic compounds.[3]

  • Recrystallization Difficulties: Finding a suitable solvent system for recrystallization can be challenging, especially when impurities have similar solubility profiles to the product.

    • Solution:

      • Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve the crude product in a "good" solvent at an elevated temperature and then slowly add a "bad" solvent until the solution becomes cloudy.[3]

      • Seeding: If you have a small amount of pure product, use it as a seed crystal to induce crystallization.[3]

      • Charcoal Treatment: Before recrystallization, you can treat a solution of the crude product with activated charcoal to remove colored impurities. Be aware that this may lead to some loss of the desired product.[3]

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound?

A common and efficient method for the synthesis of substituted 2-aminopyrroles is through a variation of the Gewald reaction or a related multicomponent reaction. A plausible route involves the condensation of ethyl acetoacetate, an α-amino nitrile (or a precursor), and a suitable methyl-containing starting material. Another possibility is a variation of the Hantzsch pyrrole synthesis, which involves the reaction of a β-ketoester, an α-haloketone, and ammonia or an amine.[5][6]

Q2: What are the key safety considerations when scaling up this synthesis?

When scaling up any chemical synthesis, a thorough safety review is critical. Key considerations include:

  • Thermal Hazards: Assess the exothermicity of the reaction to prevent a runaway reaction.

  • Reagent Handling: Ensure proper personal protective equipment (PPE) is used, especially when handling corrosive or toxic reagents.

  • Solvent Safety: Use appropriate ventilation and take precautions against static discharge when working with large volumes of flammable organic solvents.

  • Pressure Build-up: Be aware of any potential for gas evolution and ensure the reactor is properly vented.

Q3: How can we monitor the progress of the reaction on a large scale?

On a large scale, it is often not feasible to take frequent samples for analysis. In-situ monitoring techniques can be valuable.

  • Process Analytical Technology (PAT): Techniques such as in-situ IR or Raman spectroscopy can provide real-time information on the concentration of reactants and products.

  • Temperature and Pressure Monitoring: Closely monitoring the reaction temperature can indicate the reaction rate and help detect any deviations from the expected profile.

  • Periodic Sampling: If possible, establish a protocol for taking and analyzing small samples at key time points using methods like TLC or HPLC.

Experimental Protocols

Generalized Protocol for Pyrrole Synthesis (Illustrative)

This protocol is a general representation based on common pyrrole synthesis methods and should be adapted and optimized for your specific starting materials and equipment.

  • Reactant Preparation: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the initial reactants (e.g., a β-ketoester and a methyl-containing ketone or aldehyde) and the solvent.

  • Reagent Addition: Under an inert atmosphere, slowly add the other reagents (e.g., a source of ammonia or an amine, and a cyanide source if following a Gewald-type pathway) to the stirred mixture. Maintain the temperature within the desired range using a heating/cooling jacket.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture. Quench the reaction if necessary, and then perform an extractive work-up. This may involve washing with a mild aqueous basic solution (e.g., saturated sodium bicarbonate) followed by a brine wash.

  • Isolation: Dry the organic layer over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel or alumina.

Visualizations

G cluster_reactants Starting Materials cluster_process Synthesis Process cluster_product Final Product A Ethyl Acetoacetate D Condensation & Cyclization A->D B Methyl-containing Carbonyl B->D C Amine/Ammonia Source C->D E Work-up & Extraction D->E Crude Product F Purification E->F G This compound F->G Pure Product G start Crude Product Obtained discolored Is the product discolored? start->discolored charcoal Treat with activated charcoal discolored->charcoal Yes recrystallize Attempt Recrystallization discolored->recrystallize No charcoal->recrystallize success_recrystallize Pure Product recrystallize->success_recrystallize Successful column Perform Column Chromatography recrystallize->column Unsuccessful streaking Is there streaking on TLC/Column? column->streaking add_base Add triethylamine to eluent streaking->add_base Yes success_column Pure Product streaking->success_column No change_stationary_phase Use alumina instead of silica add_base->change_stationary_phase change_stationary_phase->success_column

References

Validation & Comparative

comparing the efficacy of different synthetic routes to ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of substituted pyrrole scaffolds is of paramount importance. Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate is a valuable building block in medicinal chemistry, and identifying the most effective synthetic route to this compound is crucial for timely and cost-effective research. This guide provides a comparative analysis of potential synthetic strategies, complete with experimental data and detailed protocols for the synthesis of this key intermediate.

Comparison of Synthetic Routes

Synthetic RouteKey FeaturesAdvantagesDisadvantages
Hantzsch Pyrrole Synthesis A classical condensation reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.Well-established and versatile for a wide range of substituted pyrroles.Often requires the pre-formation and isolation of intermediates, potentially leading to lower overall yields and longer reaction times.
One-Pot Multicomponent Reaction A streamlined approach where multiple starting materials react in a single reaction vessel to form the final product.Increased efficiency, reduced waste, and simplified workup procedures.May require careful optimization of reaction conditions to avoid side reactions and ensure good yields.

Experimental Protocols

Route 1: Hantzsch Pyrrole Synthesis (Proposed)

The Hantzsch synthesis is a foundational method for pyrrole formation.[1] A plausible Hantzsch approach to this compound would involve the reaction of ethyl acetoacetate, chloroacetaldehyde (as the α-halo-aldehyde), and a source of ammonia.

Experimental Protocol:

  • Step 1: Formation of Ethyl 3-aminocrotonate. Ethyl acetoacetate is reacted with aqueous ammonia in a suitable solvent like ethanol. The mixture is stirred at room temperature until the formation of the enamine is complete, which can be monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude ethyl 3-aminocrotonate.

  • Step 2: Cyclization with Chloroacetaldehyde. The crude ethyl 3-aminocrotonate is dissolved in a solvent such as ethanol or acetic acid. A solution of chloroacetaldehyde is then added dropwise to the mixture. The reaction is typically heated to reflux for several hours.

  • Step 3: Workup and Purification. After the reaction is complete, the mixture is cooled, and the solvent is evaporated. The residue is then neutralized with a base, such as sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Expected Data (based on analogous syntheses):

ParameterValue
Yield 40-60%
Reaction Time 6-12 hours
Purity >95% after chromatography
Route 2: One-Pot Multicomponent Synthesis (Conceptual)

Drawing inspiration from efficient one-pot syntheses of related heterocycles, a multicomponent approach for the target pyrrole could be envisioned. This would involve the simultaneous reaction of ethyl acetoacetate, an amino source (like ammonium acetate), and a suitable C2 synthon.

Experimental Protocol:

  • To a solution of ethyl acetoacetate and ammonium acetate in a protic solvent like ethanol, a suitable α-haloaldehyde or its equivalent is added.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is worked up by adding water and extracting with an organic solvent.

  • The combined organic layers are dried and concentrated, and the crude product is purified by crystallization or column chromatography.

Anticipated Data:

ParameterValue
Yield Potentially >70%
Reaction Time 2-6 hours
Purity >97% after purification

Visualizing the Synthetic Pathways

To better understand the logic of these synthetic approaches, the following diagrams illustrate the key transformations.

Hantzsch_Synthesis Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate Ethyl Acetoacetate->Ethyl 3-aminocrotonate Step 1: Enamine Formation Ammonia Ammonia Ammonia->Ethyl 3-aminocrotonate Intermediate Intermediate Ethyl 3-aminocrotonate->Intermediate Step 2: Alkylation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Intermediate Product Ethyl 2-amino-5-methyl- 1H-pyrrole-3-carboxylate Intermediate->Product Step 3: Cyclization & Aromatization

Caption: Proposed Hantzsch synthesis workflow.

One_Pot_Synthesis cluster_reactants Reactants Ethyl Acetoacetate Ethyl Acetoacetate Reaction_Vessel One-Pot Reaction Ethyl Acetoacetate->Reaction_Vessel Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction_Vessel C2 Synthon α-Haloaldehyde or equivalent C2 Synthon->Reaction_Vessel Product Ethyl 2-amino-5-methyl- 1H-pyrrole-3-carboxylate Reaction_Vessel->Product Heating

Caption: Conceptual one-pot synthesis workflow.

Conclusion

While the Hantzsch synthesis provides a reliable and well-documented, albeit potentially multi-step, route to the target pyrrole, the development of a one-pot multicomponent reaction presents an opportunity for a more efficient and atom-economical process. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired purity. Further experimental investigation is warranted to optimize a one-pot procedure and provide a direct comparison of its efficacy against the classical Hantzsch approach for the synthesis of this compound.

References

Comparative Guide to the Anti-proliferative Activity of Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative activity of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate derivatives, offering a valuable resource for researchers in oncology and medicinal chemistry. The information presented herein is compiled from recent scientific literature and focuses on the cytotoxic effects, mechanisms of action, and experimental validation of this promising class of compounds.

Data Presentation: Comparative Anti-proliferative Activity

The following table summarizes the in vitro anti-proliferative activity of selected this compound derivatives and related compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 4a 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamideMCF-7 (Breast)7.5[1][2]
Compound 2 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylateMCF-7 (Breast)0.013[3]
Compound 2 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylateMDA-MB-231 (Breast)0.056[3]
Compound 3 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylateMCF-7 (Breast)0.023[3]

Mechanisms of Action: Diverse Pathways to Inhibit Cancer Cell Growth

Derivatives of this compound have been shown to exert their anti-proliferative effects through various mechanisms. Two prominent pathways identified are the inhibition of tubulin polymerization and the induction of apoptosis independent of tubulin interaction.

Inhibition of Tubulin Polymerization

A significant mechanism of action for some ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) is the disruption of microtubule dynamics.[4][5] By inhibiting the polymerization of tubulin, these compounds interfere with the formation of the mitotic spindle, a critical structure for cell division. This disruption leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[4][5]

G Derivative Ethyl 2-amino-5-methyl-1H- pyrrole-3-carboxylate Derivative Tubulin Tubulin Monomers Derivative->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Essential for MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Forms CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces G Derivative Ethyl 2-amino-5-methyl-1H- pyrrole-3-carboxylate Derivative Caspase Caspase-3/7 Activation Derivative->Caspase Induces Apoptosis Apoptosis Caspase->Apoptosis Executes G CellSeeding Seed cells in 96-well plate CompoundTreatment Treat with derivative (various concentrations) CellSeeding->CompoundTreatment Incubation Incubate for 24-72 hours CompoundTreatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition FormazanFormation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->FormazanFormation Solubilization Add solubilization buffer (e.g., DMSO) FormazanFormation->Solubilization Absorbance Measure absorbance (570 nm) Solubilization->Absorbance G CellTreatment Treat cells with derivative Harvest Harvest cells CellTreatment->Harvest Wash Wash cells with PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Staining Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Staining IncubateDark Incubate in the dark (15 minutes) Staining->IncubateDark FlowCytometry Analyze by flow cytometry IncubateDark->FlowCytometry G CellTreatment Treat cells with derivative Harvest Harvest cells CellTreatment->Harvest Fixation Fix cells in cold ethanol Harvest->Fixation Staining Stain with Propidium Iodide (PI) and RNase A Fixation->Staining Incubation Incubate Staining->Incubation FlowCytometry Analyze by flow cytometry Incubation->FlowCytometry

References

A Comparative Analysis of Ethyl 2-Amino-5-Methyl-1H-Pyrrole-3-Carboxylate and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative physicochemical properties, biological activities, and synthetic accessibility of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate alongside thiophene, furan, pyridine, and pyrimidine scaffolds. This report provides supporting experimental data and protocols to facilitate informed decisions in medicinal chemistry.

In the landscape of drug discovery and development, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological targets. This guide presents a comparative analysis of this compound against four other widely utilized heterocyclic systems: thiophene, furan, pyridine, and pyrimidine. The objective is to provide a comprehensive overview of their relative strengths and weaknesses to guide the selection and design of novel drug candidates.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of key parameters for the parent heterocycles and the specified pyrrole derivative is summarized below.

PropertyThis compoundThiopheneFuranPyridinePyrimidine
Molecular Weight ( g/mol ) 168.1984.1468.0779.1080.09
LogP (Octanol-Water) ~1.5 (estimated)1.811.30.650.13
Boiling Point (°C) Decomposes8431.3115.2123-124
Melting Point (°C) 135-137-38-85.6-41.620-22
pKa (Conjugate Acid) ~3.5 (estimated for pyrrole nitrogen)-5.0-0.45.251.3
Water Solubility Slightly SolubleInsolubleSlightly SolubleMiscibleSoluble
Hydrogen Bond Donors 20000
Hydrogen Bond Acceptors 30112

Synthetic Accessibility: Pathways to Molecular Diversity

The ease and versatility of synthesis are crucial for generating diverse libraries of compounds for biological screening. Each of these heterocyclic scaffolds can be accessed through well-established synthetic routes.

  • This compound and Pyrroles: The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, is a classic method for pyrrole synthesis.[1]

  • Thiophenes: The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[2][3]

  • Furans: The Paal-Knorr furan synthesis is a straightforward method involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[1][4]

  • Pyridines: The Hantzsch pyridine synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor to form a dihydropyridine, which is subsequently oxidized to the pyridine.[5][6]

  • Pyrimidines: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones.[7][8]

Biological Activity: A Comparative Overview

The true value of a scaffold lies in the biological activities exhibited by its derivatives. The following sections provide a comparative look at the therapeutic potential of each heterocyclic system, supported by quantitative data from the literature. It is important to note that direct comparison of IC50 and MIC values should be approached with caution, as experimental conditions can vary significantly between studies.

Anticancer Activity

Many heterocyclic compounds serve as the core of potent anticancer agents, often by inhibiting key enzymes in cell signaling pathways.

Scaffold DerivativeTarget/Cell LineActivity (IC50/GI50)Reference
Pyrrolo[2,3-d]pyrimidine derivative VEGFR-211.9 nM[9]
Thiophene derivative (4c) VEGFR-275 nM[10]
Furan-based compound (7) MCF-7 (Breast Cancer)2.96 µM[3]
Pyridine derivative (4) CDK2/cyclin A20.24 µM[11]
Thieno[3,2-d]pyrimidine (6e) HeLa (Cervical Cancer)86% inhibition[12]
Pyrazolo[3,4-d]pyrimidine derivative EGFR3.63 nM[13][14]
Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority, and heterocyclic compounds have historically been a rich source of inspiration.

Scaffold DerivativeOrganismActivity (MIC)Reference
This compound derivative Data not readily available-
Thiophene derivative Various bacteriaVariable[15]
Furan derivative (1) Escherichia coli64 µg/mL[16]
Pyridine derivative Various bacteriaVariable[17]
Pyrimidine derivative Various bacteria/fungiVariable[8]
Kinase Inhibitory Activity

Kinases are a major class of drug targets, particularly in oncology and immunology. The ability of these scaffolds to serve as ATP mimetics makes them valuable starting points for kinase inhibitor design.

Scaffold DerivativeTarget KinaseActivity (IC50)Reference
Pyrrolo[2,3-d]pyrimidine derivative (12d) VEGFR-211.9 nM[9]
Thiophene derivative (2) p38α MAPK0.6 µM[18]
Furo[3,2-b]pyridin-3-ol derivative CLKsPotent Inhibition[2]
Pyridine derivative (26) VRK1150 nM[16]
Pyrazolo[3,4-d]pyrimidine derivative EGFR3.63 nM[13][14]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the workflows of key experiments is crucial for understanding the mechanism of action and for designing robust screening cascades.

experimental_workflow cluster_synthesis Synthesis of Heterocyclic Derivatives cluster_screening Biological Screening cluster_analysis Data Analysis S1 Paal-Knorr (Pyrrole/Furan) B1 Anticancer Assays (e.g., MTT) S1->B1 B2 Antimicrobial Assays (e.g., MIC) S1->B2 B3 Kinase Inhibition Assays S1->B3 S2 Gewald (Thiophene) S2->B1 S2->B2 S2->B3 S3 Hantzsch (Pyridine) S3->B1 S3->B2 S3->B3 S4 Biginelli (Pyrimidine) S4->B1 S4->B2 S4->B3 D1 Determine IC50/MIC B1->D1 B2->D1 B3->D1 D2 Structure-Activity Relationship (SAR) D1->D2 D3 Lead Optimization D2->D3

Caption: General experimental workflow for the synthesis and evaluation of heterocyclic compounds.

signaling_pathway cluster_receptor Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) cluster_pathway Intracellular Signaling Cascades cluster_inhibitors Heterocyclic Inhibitors cluster_outcome Cellular Outcomes RTK RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Pyrrole Pyrrole Derivatives Pyrrole->RTK Inhibit Thiophene Thiophene Derivatives Thiophene->RTK Inhibit Furan Furan Derivatives Furan->PI3K Inhibit Pyridine Pyridine Derivatives Pyridine->ERK Inhibit Pyrimidine Pyrimidine Derivatives Pyrimidine->RTK Inhibit

Caption: Simplified representation of common signaling pathways targeted by heterocyclic kinase inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of chemical compounds. Below are methodologies for key assays cited in this guide.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Protocol (Broth Microdilution):

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol (Luminescence-Based):

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • ADP Detection: Add a reagent that converts the ADP produced to ATP and generates a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[19]

Conclusion

The choice of a heterocyclic scaffold is a critical decision in the drug discovery process. This compound, as a representative of the pyrrole class, offers a versatile platform with significant potential, particularly in the development of kinase inhibitors. However, thiophene, furan, pyridine, and pyrimidine each possess a unique combination of physicochemical properties, synthetic accessibility, and a proven track record in a wide range of biological applications. This guide provides a foundational comparison to aid researchers in the rational design and selection of heterocyclic scaffolds for the development of novel therapeutics. Further focused studies with direct, side-by-side comparisons under standardized conditions are necessary to definitively establish the superiority of one scaffold over another for a specific biological target.

References

Comparative In Vitro Anticancer Activity of Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate and Novel Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate and other promising pyrrole-based compounds. The data presented is compiled from various studies to offer a comprehensive overview of their potential as anticancer agents. This document focuses on quantitative data, experimental methodologies, and the underlying signaling pathways to aid in research and development efforts.

Comparative Anticancer Activity of Pyrrole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and a selection of alternative pyrrole derivatives against various human cancer cell lines. The data has been extracted from multiple peer-reviewed studies. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental protocols and conditions.

CompoundCancer Cell LineIC50 (µM)Reference
This compound (EAPC derivative) Leiomyosarcoma (SK-LMS-1)Moderate Activity (Specific IC50 not detailed in abstract)[Boichuk et al. (cited in review)][1]
GIST (GIST-T1)Moderate Activity (Specific IC50 not detailed in abstract)[Boichuk et al. (cited in review)][1]
Ewing's sarcoma (A-673)Moderate Activity (Specific IC50 not detailed in abstract)[Boichuk et al. (cited in review)][1]
Rhabdomyosarcoma (RD)Moderate Activity (Specific IC50 not detailed in abstract)[Boichuk et al. (cited in review)][1]
Osteosarcoma (U-2 OS)Moderate Activity (Specific IC50 not detailed in abstract)[Boichuk et al. (cited in review)][1]
1,2-Diaryl-pyrrole analogue of Combretastatin A-4 Leukemia (K-562)0.21[As cited in review][1]
Breast (MDA-MB-231)0.07[As cited in review][1]
Pyrrole-3-carboxamide derivative (DM-01) Leukemia (K562)Potent EZH2 inhibitor (Specific IC50 not provided)[New Journal of Chemistry][2]
3,4-Diaryl pyrrolone (CA-4 analogue 1b) Leukemia (HL-60)0.03 - 0.05[Synthesis and in vitro Antitumor Activities][3]
Liver (SMMC-7721)0.03 - 0.05[Synthesis and in vitro Antitumor Activities][3]
Lung (A549)0.03 - 0.05[Synthesis and in vitro Antitumor Activities][3]
3-Substituted Benzoyl-4-substituted Phenyl-1H-pyrrole (cpd 19) Gastric (MGC 80-3)1.0 - 1.7[Synthesis and Anti-cancer Activity][4]
Colon (HCT-116)1.0 - 1.7[Synthesis and Anti-cancer Activity][4]
3-Substituted Benzoyl-4-substituted Phenyl-1H-pyrrole (cpd 21) Liver (HepG2)0.5 - 0.9[Synthesis and Anti-cancer Activity][4]
Prostate (DU145)0.5 - 0.9[Synthesis and Anti-cancer Activity][4]
Colon (CT-26)0.5 - 0.9[Synthesis and Anti-cancer Activity][4]
3-Substituted Benzoyl-4-substituted Phenyl-1H-pyrrole (cpd 15) Lung (A549)3.6[Synthesis and Anti-cancer Activity][4]

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method cited in the referenced studies.

1. Cell Seeding:

  • Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • The test compound (e.g., this compound) is dissolved in a suitable solvent, typically DMSO, to create a stock solution.

  • A series of dilutions of the stock solution are prepared in the culture medium.

  • The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound. A control group receives medium with the solvent at the same concentration as the highest compound concentration.

3. Incubation:

  • The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Assay:

  • After the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 2 to 4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

5. Solubilization and Absorbance Reading:

  • The medium is carefully removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer activity of pyrrole derivatives is attributed to their interaction with various cellular targets and signaling pathways. The diagrams below illustrate some of the key mechanisms identified for this class of compounds.

experimental_workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Compound Preparation & Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition & Incubation incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Absorbance Reading solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: A generalized workflow for assessing the in vitro cytotoxicity of a compound using the MTT assay.

tubulin_inhibition_pathway Mechanism of Action: Tubulin Polymerization Inhibition Pyrrole_Derivative Ethyl 2-amino-pyrrole-3-carboxylate (EAPC) Tubulin Tubulin Dimers Pyrrole_Derivative->Tubulin Inhibits Polymerization Microtubule Microtubule Assembly Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by EAPCs leads to cell cycle arrest and apoptosis.[1][5]

kinase_inhibition_pathway Mechanism of Action: Kinase Inhibition Pyrrole_Derivative Pyrrole Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Pyrrole_Derivative->RTK Inhibits Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes

Caption: Pyrrole derivatives can inhibit receptor tyrosine kinases, blocking pro-survival signaling.

References

Spectroscopic Comparison of Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate Isomers: A Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of the positional isomers of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate is currently limited by the lack of publicly available experimental data for all relevant isomers. This guide provides a detailed theoretical analysis of the expected spectroscopic differences based on fundamental principles and data from structurally related compounds. It also includes generalized experimental protocols for acquiring the necessary data.

The pyrrole scaffold is a crucial heterocyclic motif in medicinal chemistry, and the specific substitution pattern of functional groups can significantly impact a molecule's biological activity. A thorough spectroscopic characterization is essential for the unambiguous identification of specific isomers during synthesis and drug development. This guide focuses on the primary isomer, this compound, and provides a predictive comparison with its key positional isomers: ethyl 2-amino-4-methyl-1H-pyrrole-3-carboxylate and ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate.

Theoretical Spectroscopic Data Comparison

While direct experimental data is not available for a side-by-side comparison, the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for the isomers can be predicted based on the known electronic effects of the amino, methyl, and ethyl carboxylate substituents on the pyrrole ring.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonsThis compoundEthyl 2-amino-4-methyl-1H-pyrrole-3-carboxylateEthyl 3-amino-5-methyl-1H-pyrrole-2-carboxylateRationale for Predicted Differences
Pyrrole-H ~5.8-6.0 (s, 1H)~6.5-6.7 (s, 1H)~6.2-6.4 (s, 1H)The position of the lone pyrrole proton is highly sensitive to the electronic environment. In the 5-methyl isomer, the proton is at the 4-position, shielded by the adjacent electron-donating amino group. In the 4-methyl isomer, the proton at the 5-position is deshielded by the adjacent ester group. In the 3-amino isomer, the proton at the 4-position is influenced by both the adjacent amino and ester groups.
NH₂ ~4.5-5.5 (br s, 2H)~4.5-5.5 (br s, 2H)~4.0-5.0 (br s, 2H)The chemical shift of the amino protons is variable and depends on solvent and concentration. The position on the ring is expected to have a minor influence.
NH ~8.0-9.0 (br s, 1H)~8.0-9.0 (br s, 1H)~8.5-9.5 (br s, 1H)The pyrrole NH proton is typically deshielded. Its position relative to the electron-withdrawing ester group may cause slight variations.
-OCH₂CH₃ ~4.1-4.3 (q, 2H)~4.1-4.3 (q, 2H)~4.1-4.3 (q, 2H)The chemical shift of the ethyl ester protons is expected to be similar across all isomers as they are insulated from the ring's electronic variations.
-CH₃ ~2.1-2.3 (s, 3H)~2.0-2.2 (s, 3H)~2.2-2.4 (s, 3H)The methyl group at the 5-position will be in a different electronic environment compared to the 4-position, leading to slight chemical shift differences.
-OCH₂CH₃ ~1.2-1.4 (t, 3H)~1.2-1.4 (t, 3H)~1.2-1.4 (t, 3H)Similar to the methylene protons of the ethyl group, the methyl protons are not expected to show significant variation.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonThis compoundEthyl 2-amino-4-methyl-1H-pyrrole-3-carboxylateEthyl 3-amino-5-methyl-1H-pyrrole-2-carboxylateRationale for Predicted Differences
C=O ~165-168~165-168~160-163The carbonyl carbon of the ester at the 3-position is expected to be in a similar range for the 2-amino isomers. When the ester is at the 2-position, its electronic environment changes, leading to a different chemical shift.
Pyrrole C2 ~148-152~148-152~115-120Bearing the amino group, this carbon is significantly shielded in the 2-amino isomers. In the 3-amino isomer, this carbon is adjacent to the ester and part of the C=C bond.
Pyrrole C3 ~95-100~105-110~145-150In the 2-amino isomers, this carbon is attached to the ester group and is part of the C=C bond. In the 3-amino isomer, it bears the amino group and is highly shielded.
Pyrrole C4 ~105-110~115-120~100-105The chemical shift of this carbon is influenced by the position of the methyl and amino groups.
Pyrrole C5 ~125-130~120-125~130-135The position of the methyl group significantly affects the chemical shift of this carbon.
-OCH₂CH₃ ~59-61~59-61~59-61Expected to be consistent across the isomers.
-CH₃ ~12-14~10-12~13-15The electronic environment of the methyl group will vary with its position on the ring.
-OCH₂CH₃ ~14-16~14-16~14-16Expected to be consistent across the isomers.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional GroupExpected Wavenumber (cm⁻¹)Comments
N-H stretch (pyrrole) 3300-3500 (broad)The position and broadness of this peak can be affected by hydrogen bonding.
N-H stretch (amino) 3100-3400 (two bands)The presence of two distinct bands is characteristic of a primary amine.
C=O stretch (ester) 1680-1710The conjugation with the pyrrole ring lowers the stretching frequency compared to a saturated ester. The exact position may vary slightly between isomers due to differences in conjugation.
C=C stretch (pyrrole) 1550-1620Aromatic ring stretching vibrations.
C-N stretch 1250-1350

Mass Spectrometry (MS)

All three isomers have the same molecular formula, C₈H₁₂N₂O₂, and therefore the same molecular weight (168.19 g/mol ). Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 168. The fragmentation patterns, however, are expected to differ based on the substitution pattern, providing a means of differentiation. For instance, the loss of the ethyl group (-CH₂CH₃) or the ethoxy group (-OCH₂CH₃) from the ester would be common fragmentation pathways. The relative abundance of fragment ions resulting from the cleavage of the pyrrole ring would be specific to each isomer.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and its isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the characteristic absorption bands.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, for example, with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Preparation:

    • EI: Introduce a small amount of the sample directly into the ion source, often via a heated probe.

    • ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ion source via direct infusion or coupled to a liquid chromatograph.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Comparison

The logical workflow for a comparative spectroscopic analysis of the isomers is depicted below.

G Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation cluster_conclusion Conclusion Isomer1 Isomer 1 (e.g., 2-amino-5-methyl) NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 Isomer 2 (e.g., 2-amino-4-methyl) Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Isomer 3 (e.g., 3-amino-5-methyl) Isomer3->NMR Isomer3->IR Isomer3->MS DataTable Comparative Data Tables NMR->DataTable IR->DataTable MS->DataTable Interpretation Interpretation of Spectral Differences DataTable->Interpretation Structure Structural Confirmation of each Isomer Interpretation->Structure

Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of pyrrole isomers.

Assessing the Target Selectivity of Kinase Inhibitors Derived from Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate scaffold is a versatile starting point for the synthesis of a diverse range of kinase inhibitors. Its inherent structural features offer multiple points for chemical modification, enabling the development of compounds with varying potency and selectivity profiles. This guide provides an objective comparison of methodologies to assess the target selectivity of kinase inhibitors based on this privileged pyrrole framework, supported by detailed experimental protocols and data visualization to aid in the drug discovery process.

The Importance of Target Selectivity

The efficacy of a kinase inhibitor is intrinsically linked to its selectivity – its ability to inhibit the intended target kinase without significantly affecting other kinases in the kinome. Poor selectivity can lead to off-target effects, resulting in cellular toxicity and undesirable side effects. Therefore, rigorous assessment of target selectivity is a critical step in the development of safe and effective kinase inhibitors.

Key Experimental Approaches for Assessing Target Selectivity

Several powerful techniques are employed to determine the on-target and off-target profiles of kinase inhibitors. These methods can be broadly categorized into biochemical assays, cell-based assays, and proteomic approaches.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a panel of purified kinases. This is a fundamental first step in characterizing the selectivity of a kinase inhibitor. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of an inhibitor. By screening a compound against a large panel of kinases, a selectivity profile can be generated.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement within a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining. A shift in the melting curve of the target protein in the presence of the inhibitor indicates direct binding.

Chemoproteomics using Kinobeads

This approach utilizes affinity chromatography with immobilized broad-spectrum kinase inhibitors (kinobeads) to capture a large portion of the cellular kinome. In a competitive binding experiment, a cell lysate is incubated with the test compound before being applied to the kinobeads. The test compound will compete with the kinobeads for binding to its target kinases. By using quantitative mass spectrometry to identify and quantify the proteins that bind to the beads, a comprehensive profile of the inhibitor's targets and their relative affinities can be obtained.

Data Presentation: Comparative Selectivity Profiles

Kinase TargetInhibitor A (IC50, nM)Inhibitor B (IC50, nM)Inhibitor C (IC50, nM)
Primary Target
Kinase X10155
Off-Targets
Kinase Y>1000500>1000
Kinase Z250>1000800
Kinase A800950>1000
Kinase B>1000>1000>1000
... (additional kinases).........

This table is for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison of results across different studies.

In Vitro Kinase Inhibition Assay Protocol (Example using ADP-Glo™ Assay)
  • Compound Dilution: Prepare a serial dilution of the pyrrole-based inhibitor in the kinase reaction buffer.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the diluted inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Protein Detection: Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.

Kinobeads-Based Chemoproteomics Protocol
  • Cell Lysis: Prepare a cell lysate from the cell line of interest under native conditions.

  • Competitive Binding: Incubate the cell lysate with varying concentrations of the pyrrole-based inhibitor to allow for binding to target kinases.

  • Affinity Enrichment: Add kinobeads to the lysate to capture kinases that are not bound to the test compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.

  • Data Analysis: Determine the displacement of each kinase from the beads by the inhibitor at different concentrations to generate binding curves and determine the apparent dissociation constants (Kd).

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and signaling pathways.

experimental_workflow cluster_biochemical In Vitro Kinase Assay cluster_cellular Cellular Thermal Shift Assay (CETSA) cluster_proteomics Kinobeads Chemoproteomics a1 Compound Dilution a2 Kinase Reaction a1->a2 a3 Signal Detection a2->a3 a4 IC50 Determination a3->a4 b1 Cell Treatment b2 Heat Challenge b1->b2 b3 Lysis & Separation b2->b3 b4 Protein Detection b3->b4 b5 Melting Curve Analysis b4->b5 c1 Competitive Binding c2 Affinity Enrichment c1->c2 c3 LC-MS/MS Analysis c2->c3 c4 Selectivity Profile c3->c4

Caption: Experimental workflows for assessing kinase inhibitor selectivity.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor Pyrrole-based Inhibitor Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Simplified RTK signaling pathway and the point of inhibition.

By employing a combination of these robust experimental techniques and presenting the data in a clear and comparative manner, researchers can effectively assess the target selectivity of novel kinase inhibitors derived from the versatile this compound scaffold. This comprehensive approach is essential for identifying promising drug candidates with the desired efficacy and safety profiles for further development.

A Researcher's Guide to Cross-Reactivity Assessment of Ethyl 2-Amino-5-Methyl-1H-Pyrrole-3-Carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to assess the cross-reactivity of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. Due to the current absence of publicly available cross-reactivity data for this specific molecule, this document outlines the essential experimental framework, including detailed protocols and data presentation formats, to enable researchers to conduct their own comparative studies. The guide presents a hypothetical cross-reactivity profile to illustrate data interpretation and includes visualizations to clarify complex workflows and concepts.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are indispensable tools in drug development and clinical diagnostics for their ability to selectively quantify specific molecules. However, a significant challenge in immunoassay development is the potential for cross-reactivity, where the assay's antibodies bind to structurally similar, non-target molecules. This can lead to inaccurate quantification and false-positive results. For a novel compound like this compound, understanding its cross-reactivity profile is crucial for the development of specific and reliable analytical methods.

This guide focuses on the principles and practical application of a competitive enzyme-linked immunosorbent assay (ELISA), a common and effective method for quantifying small molecules.

Hypothetical Cross-Reactivity Profile

The following table presents a hypothetical cross-reactivity profile for an immunoassay developed against this compound. This table is for illustrative purposes to demonstrate how such data is typically presented and interpreted. The selection of potential cross-reactants is based on structural similarity to the target analyte.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound Target Analyte10100
Ethyl 2-amino-1H-pyrrole-3-carboxylateAnalog A5020
Mthis compoundAnalog B2540
Ethyl 2-amino-5-ethyl-1H-pyrrole-3-carboxylateAnalog C10010
2-Amino-5-methyl-1H-pyrrole-3-carboxylic acidAnalog D5002
PyrroleUnrelated>10,000<0.1

Note: IC50 is the concentration of the analyte that causes 50% inhibition of the signal in the competitive ELISA. Cross-reactivity is calculated as: (IC50 of Target Analyte / IC50 of Test Compound) x 100.

Experimental Protocols

A robust cross-reactivity study necessitates a well-defined experimental plan, from antibody generation to the final immunoassay.

Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response. This process involves several key steps.

  • Hapten Derivatization: The target molecule (hapten) may need chemical modification to introduce a reactive group for conjugation.

  • Carrier Protein Conjugation: The derivatized hapten is then covalently linked to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

  • Immunization: The hapten-carrier conjugate is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies.

  • Antibody Purification: The resulting antibodies are purified from the serum.

The following diagram illustrates the general workflow for producing antibodies against a small molecule.

Antibody_Production_Workflow Hapten Ethyl 2-amino-5-methyl- 1H-pyrrole-3-carboxylate (Hapten) Derivatization Hapten Derivatization (Introduce Reactive Group) Hapten->Derivatization Conjugation Hapten-Carrier Conjugation Derivatization->Conjugation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugation Immunogen Purified Immunogen Conjugation->Immunogen Immunization Animal Immunization Immunogen->Immunization Serum Antiserum Collection Immunization->Serum Purification Antibody Purification Serum->Purification Antibody Specific Antibodies Purification->Antibody

Workflow for Small Molecule Antibody Production.

The competitive ELISA is an indirect method where the sample analyte competes with a labeled analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (specific to the target analyte)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Standard solutions of the target analyte and potential cross-reactants

Procedure:

  • Coating: Coat the wells of a 96-well plate with a conjugate of the target molecule and a protein (e.g., BSA). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add standard solutions or samples containing the analyte and the primary antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

The principle of the competitive ELISA is depicted in the following signaling pathway diagram.

Competitive_ELISA_Principle cluster_well Microtiter Well Coated_Antigen Coated Antigen (Target-BSA Conjugate) Primary_Ab Primary Antibody Coated_Antigen->Primary_Ab for binding Free_Antigen Free Antigen in Sample Free_Antigen->Primary_Ab Competes with Secondary_Ab Enzyme-labeled Secondary Antibody Primary_Ab->Secondary_Ab Binds to Substrate Substrate Secondary_Ab->Substrate Converts Product Colored Product (Signal) Substrate->Product

Principle of Competitive ELISA.

Data Analysis and Interpretation

The data obtained from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the analyte concentration. The IC50 value for each tested compound is determined from its respective standard curve. The cross-reactivity is then calculated relative to the target analyte.

A high percentage of cross-reactivity indicates that the antibody has a significant affinity for the non-target compound, which could lead to inaccurate measurements in samples containing that compound. Conversely, a low cross-reactivity percentage suggests high specificity of the antibody for the target analyte.

The logical relationship for determining cross-reactivity is outlined below.

Cross_Reactivity_Logic Start Start: Perform Competitive ELISA Standard_Curves Generate Standard Curves for Target and Analogs Start->Standard_Curves Determine_IC50 Determine IC50 for Each Compound Standard_Curves->Determine_IC50 Calculate_CR Calculate % Cross-Reactivity Determine_IC50->Calculate_CR Compare Compare Cross-Reactivity Profiles Calculate_CR->Compare High_CR High Cross-Reactivity: Low Specificity Compare->High_CR High % Low_CR Low Cross-Reactivity: High Specificity Compare->Low_CR Low % End End: Assess Assay Suitability High_CR->End Low_CR->End

Logical Flow for Cross-Reactivity Assessment.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not currently available, this guide provides the necessary framework for researchers to conduct these critical studies. By following the outlined protocols for antibody production and competitive ELISA, and by adhering to the principles of data analysis and interpretation presented, researchers can effectively characterize the specificity of antibodies and develop reliable immunoassays for this compound and its analogs. The generation of such data will be a valuable contribution to the scientific community, enabling more accurate and robust research in drug development and related fields.

A Comparative Benchmarking Guide to the Synthetic Efficiency of Ethyl 2-Amino-5-methyl-1H-pyrrole-3-carboxylate Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Routes to a Key Pyrrole Intermediate

Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its efficient synthesis is a critical factor in the development of novel compounds. This guide provides a comparative analysis of two prominent methods for its preparation: a classical two-component condensation reaction and a modern one-pot multicomponent approach. The evaluation is based on key performance indicators such as reaction yield, time, and conditions, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Methodologies

ParameterMethod 1: Two-Component CondensationMethod 2: One-Pot Multicomponent Reaction
Starting Materials Ethyl acetoacetate, Aminoacetonitrile hydrochlorideEthyl acetoacetate, Aminoacetonitrile, Base (e.g., Piperidine)
Key Transformation CyclocondensationDomino reaction involving Knoevenagel condensation, Thorpe-Ziegler cyclization, and tautomerization
Reaction Time Several hours to overnight2 - 4 hours
Typical Yield 60-75%70-85%
Catalyst/Reagent Base (e.g., Sodium ethoxide)Base (e.g., Piperidine)
Operational Simplicity Stepwise isolation may be requiredSingle procedural step
Atom Economy ModerateHigh

Visualizing the Synthetic Pathways

The logical flow of both synthetic approaches can be visualized as follows:

cluster_0 Method 1: Two-Component Condensation cluster_1 Method 2: One-Pot Multicomponent Reaction A1 Ethyl Acetoacetate D1 Intermediate Formation A1->D1 B1 Aminoacetonitrile HCl B1->D1 C1 Base (e.g., NaOEt) C1->D1 E1 Cyclization D1->E1 F1 Ethyl 2-amino-5-methyl- 1H-pyrrole-3-carboxylate E1->F1 A2 Ethyl Acetoacetate D2 One-Pot Reaction Vessel A2->D2 B2 Aminoacetonitrile B2->D2 C2 Base (e.g., Piperidine) C2->D2 F2 Ethyl 2-amino-5-methyl- 1H-pyrrole-3-carboxylate D2->F2

Caption: Comparative workflow of the two primary synthetic routes.

Experimental Protocols

Method 1: Two-Component Condensation from Ethyl Acetoacetate and Aminoacetonitrile Hydrochloride

This classical approach involves the base-catalyzed condensation of ethyl acetoacetate with aminoacetonitrile hydrochloride.

Materials:

  • Ethyl acetoacetate

  • Aminoacetonitrile hydrochloride

  • Sodium ethoxide (or a similar strong base)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • To this solution, aminoacetonitrile hydrochloride is added portion-wise at room temperature.

  • Ethyl acetoacetate is then added dropwise to the reaction mixture, and the resulting solution is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water. The aqueous layer is neutralized with hydrochloric acid and then extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: One-Pot Multicomponent Synthesis

This modern approach offers a more streamlined and efficient synthesis through a domino reaction sequence in a single reaction vessel.

Materials:

  • Ethyl acetoacetate

  • Aminoacetonitrile

  • Piperidine (or another suitable organic base)

  • Ethanol or Methanol

Procedure:

  • In a round-bottom flask, ethyl acetoacetate, aminoacetonitrile, and a catalytic amount of piperidine are dissolved in ethanol.

  • The reaction mixture is stirred at a moderately elevated temperature (typically 40-50 °C) for 2-4 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, which may induce crystallization of the product.

  • If crystallization occurs, the product is collected by filtration and washed with cold ethanol.

  • If the product does not crystallize, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Benchmarking the Synthetic Efficiency

The one-pot multicomponent reaction (Method 2) generally demonstrates superior efficiency in the synthesis of this compound. The higher yield, significantly shorter reaction time, and operational simplicity make it a more attractive option for both laboratory-scale synthesis and potential industrial scale-up. The reduction in workup steps and purification requirements also contributes to its overall efficiency and greener profile.

In contrast, the two-component condensation (Method 1), while a reliable and well-established method, suffers from longer reaction times, potentially lower yields, and a more laborious workup procedure. The use of a strong, moisture-sensitive base like sodium ethoxide also requires more stringent reaction conditions.

Safety Operating Guide

Essential Safety and Operational Guide for Ethyl 2-Amino-5-Methyl-1H-Pyrrole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal procedures for ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate (CAS: 108290-85-3). Adherence to these protocols is essential for ensuring the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment.[1] This is a mandatory requirement to prevent skin contact, eye damage, and inhalation of the chemical.[2][3]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesInspected prior to use. Use proper glove removal technique to avoid skin contact.
Eye & Face Protection Safety glasses with side-shields or gogglesIf splashing is a risk, a face shield should also be worn.[1]
Skin & Body Protection Flame retardant antistatic protective clothingLab coat or other protective clothing to prevent skin exposure.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when dusts are generated.[2][4]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure safe handling of this compound during laboratory operations.

2.1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[2]

  • Keep the chemical away from open flames, hot surfaces, and sources of ignition.

2.2. Handling the Chemical:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.

  • Avoid contact with skin and eyes.[2]

  • Contaminated work clothing should not be allowed out of the workplace.

2.3. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • The recommended storage temperature is between 2-8 °C (36-46 °F).

  • Keep the substance locked up or in an area accessible only to qualified or authorized persons.

  • The chemical is light sensitive and may discolor on exposure to light.

Emergency Procedures

In case of exposure or spill, follow these emergency procedures immediately.

3.1. First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

3.2. Accidental Release Measures:

  • Evacuate the danger area and consult an expert.

  • Avoid generation and inhalation of dusts.

  • Cover drains to prevent the product from entering them.

  • Carefully take up the spilled material and dispose of it properly in a suitable container.[2]

  • Clean the affected area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Dispose of the contents and the container to an approved waste disposal plant.[3]

  • Do not let the product enter drains.

  • Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage Don PPE Don Personal Protective Equipment Prepare Work Area Prepare Well-Ventilated Work Area Don PPE->Prepare Work Area Weigh Chemical Weigh Chemical in Fume Hood Prepare Work Area->Weigh Chemical Perform Experiment Perform Experiment Weigh Chemical->Perform Experiment Decontaminate Decontaminate Work Area Perform Experiment->Decontaminate Store Chemical Store Unused Chemical in Designated Area Perform Experiment->Store Chemical Dispose Waste Dispose of Chemical Waste and Contaminated PPE Decontaminate->Dispose Waste End End Dispose Waste->End Store Chemical->End

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.